molecular formula C15H26O3 B1149753 15-Dihydroepioxylubimin

15-Dihydroepioxylubimin

Cat. No.: B1149753
M. Wt: 254.36 g/mol
InChI Key: NPIIWZCGVADPIE-KYFQHEKYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Dihydroepioxylubimin is a useful research compound. Its molecular formula is C15H26O3 and its molecular weight is 254.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,5R,6S,7R,8R,10R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIIWZCGVADPIE-KYFQHEKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 15-Dihydroepioxylubimin: Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Dihydroepioxylubimin is a sesquiterpenoid of significant interest within the scientific community, particularly for its potential applications in pharmacology and drug development. As a member of the vast family of terpenoids, it shares a common biosynthetic origin with many other natural products. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed protocols for its isolation, and an exploration of its biosynthetic origins.

Natural Sources of this compound

The primary identified botanical source of this compound is Datura metel, a plant belonging to the Solanaceae family.[1] Various phytochemical studies of Datura metel have confirmed the presence of a diverse array of sesquiterpenoids, alongside other classes of compounds such as alkaloids and flavonoids.[2][3][4]

Interestingly, a closely related compound, 15-dihydrolubimin, has been identified as a product of fungal biotransformation. Specifically, the fungus Penicillium chrysogenum has been shown to metabolize lubimin, a phytoalexin produced by plants in the Solanaceae family like Datura stramonium and potato (Solanum tuberosum), into 15-dihydrolubimin.[5] This suggests that this compound may also be produced through microbial conversion of a suitable precursor, offering an alternative to direct extraction from plant sources. Fungi such as Phytophthora capsici, Glomerella cingulata, and Fusarium sulphureum are also capable of converting lubimin to 15-dihydrolubimin.[5]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for sesquiterpenoids, originating from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), which is cyclized to form the characteristic sesquiterpene scaffold. While the precise enzymatic steps leading to this compound have not been fully elucidated, the pathway is understood to proceed through the phytoalexin lubimin.

The proposed biosynthetic pathway is as follows:

Biosynthetic Pathway of this compound FPP Farnesyl Pyrophosphate (FPP) Vetispiradiene Vetispiradiene FPP->Vetispiradiene Vetispiradiene Synthase Solavetivone Solavetivone Vetispiradiene->Solavetivone Hydroxylation & Oxidation Lubimin Lubimin Solavetivone->Lubimin Rearrangement & Reduction 15-Dihydrolubimin 15-Dihydrolubimin Lubimin->15-Dihydrolubimin Fungal Reductase This compound This compound 15-Dihydrolubimin->this compound Epoxidation/Hydroxylation

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Isolation and Purification Protocols

Two primary methodologies are presented for the isolation of this compound: direct extraction from Datura metel and a biotransformation approach followed by purification.

Method 1: Isolation from Datura metel

This protocol is a synthesized methodology based on general procedures for the extraction of sesquiterpenoids from plant material.

Experimental Workflow:

Isolation from Datura metel start Dried & Powdered Datura metel Leaves extraction Maceration with Methanol start->extraction filtration Filtration & Concentration extraction->filtration partition Solvent-Solvent Partitioning (EtOAc/H2O) filtration->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction column_chrom Silica Gel Column Chromatography EtOAc_fraction->column_chrom fractions Fraction Collection column_chrom->fractions tlc TLC Analysis fractions->tlc prep_hplc Preparative HPLC tlc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound Fungal Biotransformation and Isolation start Fungal Culture (e.g., Fusarium sulphureum) incubation Incubation in Liquid Medium start->incubation precursor_add Addition of Lubimin incubation->precursor_add biotrans Biotransformation (Incubation) precursor_add->biotrans extraction Extraction of Culture Broth with Ethyl Acetate biotrans->extraction concentration Concentration of Organic Phase extraction->concentration purification Purification by Chromatography (TLC/HPLC) concentration->purification pure_compound Pure 15-Dihydrolubimin/Epioxylubimin purification->pure_compound

References

The Enigmatic Path to 15-Dihydroepioxylubimin: A Story of Plant Defense and Fungal Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the biosynthetic pathway of 15-Dihydroepioxylubimin, a complex sesquiterpenoid phytoalexin. This guide, tailored for researchers, scientists, and drug development professionals, delineates a multi-stage process that begins within the potato plant (Solanum tuberosum) and culminates through fungal biotransformation. The elucidation of this pathway opens new avenues for understanding plant-pathogen interactions and exploring the potential of these natural compounds in various applications.

This compound is a derivative of lubimin, a well-characterized phytoalexin produced by potatoes and other Solanaceaeous plants as a defense mechanism against microbial pathogens. The biosynthesis of lubimin originates from the ubiquitous isoprenoid pathway, a fundamental metabolic route in plants.

The Plant's Contribution: Laying the Foundation

The initial steps of the pathway occur within the potato tuber tissue in response to elicitors, such as arachidonic acid, a component of fungal cell walls. This stress signal triggers a cascade of enzymatic reactions, starting with the cyclization of farnesyl pyrophosphate (FPP) to form the characteristic spirovetivane carbon skeleton of lubimin. A key enzyme in this process is a sesquiterpene cyclase, such as vetispiradiene synthase. Subsequent oxidation steps, likely catalyzed by cytochrome P450 monooxygenases, lead to the formation of lubimin and its oxidized derivatives, including oxylubimin and its stereoisomer, epioxylubimin.

Lubimin_Biosynthesis_in_Potato FPP Farnesyl Pyrophosphate Vetispiradiene Vetispiradiene FPP->Vetispiradiene Sesquiterpene Cyclase Intermediates Oxidized Intermediates Vetispiradiene->Intermediates Cytochrome P450 Monooxygenases Lubimin Lubimin Intermediates->Lubimin Oxylubimin Oxylubimin Lubimin->Oxylubimin Oxidation Epioxylubimin Epioxylubimin Oxylubimin->Epioxylubimin Isomerization

Biosynthesis of Lubimin and Related Compounds in Potato.

The Fungal Intervention: A Tale of Biotransformation

The journey to this compound takes a fascinating turn with the involvement of fungi. While the potato plant produces the precursors, it is the metabolic machinery of certain fungal species that carries out the final modifications. Fungi, in their interaction with the plant, can metabolize phytoalexins as a detoxification mechanism.

The formation of this compound is hypothesized to proceed through the fungal-mediated reduction of a double bond at the C15 position of an epioxylubimin precursor. This stereospecific reduction is likely carried out by a fungal reductase enzyme. The "epioxy" designation points to a specific stereochemistry of an epoxide ring, which is likely formed from lubimin or a related intermediate by a fungal epoxidase, possibly a cytochrome P450 monooxygenase.

Fungal_Biotransformation_to_15_Dihydroepioxylubimin Epioxylubimin Epioxylubimin (from potato) Dihydroepioxylubimin This compound Epioxylubimin->Dihydroepioxylubimin Fungal Reductase (Reduction at C15)

Hypothesized Fungal Biotransformation to this compound.

Quantitative Insights and Experimental Frameworks

Precise quantitative data for each enzymatic step in the biosynthesis of this compound is an active area of research. However, studies on related phytoalexins provide a framework for understanding the potential yields and efficiencies. The accumulation of lubimin and its derivatives in potato tubers upon elicitation can reach micrograms per gram of fresh weight. The efficiency of fungal biotransformation is dependent on the specific fungal species, culture conditions, and substrate availability.

Table 1: Key Precursors and Metabolites in the Biosynthesis of this compound

CompoundRoleOriginKey Enzymes Involved (Hypothesized)
Farnesyl PyrophosphatePrimary PrecursorPotato-
LubiminCore PhytoalexinPotatoSesquiterpene Cyclase, Cytochrome P450s
EpioxylubiminOxidized IntermediatePotato/FungusCytochrome P450s (Oxidation, Epoxidation)
This compoundFinal ProductFungusFungal Reductase

Experimental Methodologies

The elucidation of this biosynthetic pathway relies on a combination of sophisticated analytical and biochemical techniques.

Experimental Workflow for Phytoalexin Elicitation and Analysis

Experimental_Workflow cluster_potato Potato Tuber cluster_fungus Fungal Culture Elicitation Elicitation with Arachidonic Acid Incubation Incubation Elicitation->Incubation Extraction1 Solvent Extraction (e.g., Ethyl Acetate) Incubation->Extraction1 Purification Purification (e.g., HPLC) Extraction1->Purification Inoculation Inoculation with Precursor (e.g., Lubimin) Fermentation Fermentation Inoculation->Fermentation Extraction2 Extraction of Culture Medium and Mycelia Fermentation->Extraction2 Extraction2->Purification Analysis Structural Elucidation (NMR, MS) Purification->Analysis Quantification Quantitative Analysis (GC-MS, LC-MS/MS) Purification->Quantification

General Experimental Workflow for Studying Phytoalexin Biosynthesis and Biotransformation.

A detailed protocol for the elicitation of phytoalexins in potato tubers typically involves the application of an elicitor solution, such as arachidonic acid, to sterile tuber slices, followed by an incubation period to allow for the synthesis and accumulation of the compounds.

For the fungal biotransformation studies, a pure culture of a selected fungus is grown in a suitable liquid medium. The precursor phytoalexin, such as lubimin, is then introduced into the culture, and the fermentation is continued. The metabolites are subsequently extracted from both the culture broth and the fungal mycelia.

The purification of this compound and its precursors is commonly achieved using High-Performance Liquid Chromatography (HPLC). Structural elucidation is then performed using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the carbon-hydrogen framework and stereochemistry, and Mass Spectrometry (MS) to ascertain the molecular weight and fragmentation pattern. Quantitative analysis is typically carried out using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This technical guide provides a foundational understanding of the complex biosynthetic pathway of this compound, highlighting the intricate interplay between plant defense mechanisms and fungal metabolic capabilities. Further research into the specific enzymes and their kinetics will undoubtedly provide deeper insights into this fascinating area of natural product biosynthesis.

physical and chemical properties of 15-Dihydroepioxylubimin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Dihydroepioxylubimin is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its potential biological significance. The information is presented to support further research and development efforts involving this compound.

Physical and Chemical Properties

This compound is a sesquiterpenoid with the molecular formula C15H26O3.[1] It presents as a powder and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C15H26O3[1]
Molecular Weight 254.37 g/mol
Physical Description Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Predicted Boiling Point 386.7 ± 42.0 °C
Predicted Density 1.10 ± 0.1 g/cm³
Predicted pKa 14.50 ± 0.70

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to methyl groups, methylene protons, and methine protons characteristic of a sesquiterpenoid skeleton. The chemical shifts would provide information on the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of distinct carbon environments. Based on the molecular formula, 15 carbon signals are expected. The chemical shifts would help in identifying the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary, and carbonyl or ether carbons).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to display absorption bands corresponding to its functional groups. Key expected absorptions include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ if hydroxyl groups are present.

  • C-H stretching: Bands in the 2850-3000 cm⁻¹ region for sp³-hybridized carbons.

  • C=O stretching: If a carbonyl group is present, a strong absorption band would be expected in the 1650-1750 cm⁻¹ region.

  • C-O stretching: Absorptions in the 1000-1300 cm⁻¹ region, indicative of ether or alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would provide valuable information about the compound's structure, revealing stable fragments and characteristic losses that can be pieced together to deduce the connectivity of the molecule.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are crucial for its further study. The following represents a generalized workflow based on standard phytochemical procedures for the isolation of sesquiterpenoids from plant material.

experimental_workflow plant_material Plant Material (e.g., Datura metel leaves) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partitioning chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure_compound->spectroscopy

Figure 1. Generalized workflow for the isolation and characterization of this compound.

Methodology:

  • Plant Material Collection and Preparation: The leaves of Datura metel are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol, at room temperature for an extended period. The extract is then filtered and concentrated under reduced pressure.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions obtained from partitioning are subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate fractions containing compounds of interest.

  • Purification: The fractions showing the presence of the target compound (monitored by Thin Layer Chromatography) are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, its classification as a sesquiterpenoid suggests potential roles in plant defense and possible pharmacological activities. Sesquiterpenoids are a large class of natural products known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.

Given its origin from Datura metel, a plant known for producing a variety of secondary metabolites with potent biological effects, it is plausible that this compound contributes to the plant's defense mechanisms against pathogens and herbivores.

Hypothesized Signaling Pathway Involvement in Plant Defense:

The production of sesquiterpenoids in plants is often induced in response to biotic stress. This induction is typically mediated by complex signaling pathways involving plant hormones such as jasmonic acid (JA) and salicylic acid (SA). A simplified, hypothetical signaling cascade leading to the biosynthesis of a defense-related sesquiterpenoid like this compound is depicted below.

plant_defense_pathway cluster_perception Signal Perception cluster_signaling Intracellular Signaling cluster_response Defense Response pathogen Pathogen Attack hormone Jasmonic Acid (JA) / Salicylic Acid (SA) Signaling pathogen->hormone Induces gene_expression Activation of Terpene Synthase Genes hormone->gene_expression Activates biosynthesis Sesquiterpenoid Biosynthesis gene_expression->biosynthesis compound This compound biosynthesis->compound

Figure 2. Hypothesized signaling pathway for the induction of this compound biosynthesis in plant defense.

Conclusion and Future Directions

This compound is a sesquiterpenoid with a defined chemical structure, yet its biological functions remain largely unexplored. This guide provides a foundational understanding of its known properties and the necessary experimental approaches for its further investigation. Future research should focus on the following areas:

  • Definitive Spectroscopic Characterization: Obtaining and publishing high-resolution NMR, IR, and MS spectra is essential for unambiguous identification and to serve as a reference for future studies.

  • Total Synthesis: The chemical synthesis of this compound would provide a reliable source of the compound for biological testing and could allow for the creation of analogs with potentially enhanced activities.

  • Biological Screening: A comprehensive screening of this compound for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, is warranted.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies should aim to elucidate the molecular mechanism of action and identify the cellular signaling pathways it modulates.

By addressing these research gaps, the scientific community can fully uncover the potential of this compound as a lead compound for drug discovery or as a tool to better understand plant defense mechanisms.

References

In-Depth Technical Guide: 15-Dihydroepioxylubimin (CAS number 129214-59-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available technical information for 15-Dihydroepioxylubimin. Extensive literature searches have revealed a significant lack of in-depth biological data, including quantitative bioactivity, detailed experimental protocols, and established signaling pathways specifically for this compound. The information presented herein is based on publicly accessible data, primarily from chemical suppliers and general knowledge of related compounds.

Core Compound Information

This compound is classified as a sesquiterpenoid, a large class of natural products known for their diverse biological activities.[1] It is offered by various suppliers as a research chemical.[1][2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily predicted and should be considered as estimates.

PropertyValueSource
CAS Number 129214-59-1[1][2][3][4][5][6]
Molecular Formula C₁₅H₂₆O₃[2][5]
Molecular Weight 254.37 g/mol [3]
Predicted Boiling Point 386.7 ± 42.0 °C[4]
Physical State Powder

Biological Activity and Mechanism of Action

As of the latest literature review, there is no specific, publicly available data on the biological activity, mechanism of action, or associated signaling pathways for this compound.

Research on the broader class of sesquiterpenoids suggests a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. However, it is crucial to note that these are general characteristics of the compound class and have not been specifically demonstrated for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the public domain. For researchers interested in studying this compound, a general workflow for the initial investigation of a novel natural product is proposed below.

General Workflow for Natural Product Investigation

The following diagram outlines a general workflow that could be adapted for the study of this compound.

general_workflow General Workflow for Natural Product Investigation cluster_acquisition Compound Acquisition & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies acquisition Acquisition of This compound characterization Physicochemical Characterization (NMR, MS, etc.) acquisition->characterization in_vitro In Vitro Bioassays (e.g., cytotoxicity, enzyme inhibition) characterization->in_vitro hit_id Hit Identification in_vitro->hit_id target_id Target Identification & Validation hit_id->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: A generalized workflow for the investigation of a novel natural product.

Signaling Pathways

There are no described signaling pathways for this compound in the current body of scientific literature. Research into its biological effects would be required to elucidate any potential molecular targets and downstream signaling cascades.

Conclusion

This compound is a commercially available sesquiterpenoid with limited publicly available scientific data. While its chemical structure places it in a class of compounds with known diverse biological activities, specific experimental data on its bioactivity, mechanism of action, and relevant signaling pathways are absent. The information provided in this guide serves as a baseline of the known physicochemical properties. Further empirical research is necessary to uncover the potential therapeutic applications and biological functions of this compound. Researchers are encouraged to undertake foundational studies, such as those outlined in the general workflow, to contribute to the scientific understanding of this compound.

References

The Role of 15-Dihydroepioxylubimin in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Dihydroepioxylubimin is a sesquiterpenoid compound found in plants, particularly within the Solanaceae family. Current scientific literature indicates that it is a metabolite of the well-characterized phytoalexin, lubimin. While direct research on the specific functions of this compound is limited, its role is intrinsically linked to the plant's defense mechanisms against pathogens. This technical guide synthesizes the available information on the broader context of sesquiterpenoid phytoalexins, with a focus on lubimin and its derivatives, to infer the putative role and significance of this compound. This document provides an overview of the biosynthesis, proposed signaling pathways, and relevant experimental methodologies for the study of these compounds.

Introduction: Phytoalexins and Plant Defense

Plants have evolved sophisticated defense systems to counteract pathogen attacks. A key component of this defense is the production of phytoalexins, which are low molecular weight, antimicrobial compounds that are synthesized and accumulate in plants in response to infection or stress.[1] Sesquiterpenoids are a major class of phytoalexins, particularly in the Solanaceae family, which includes economically important crops like potato and tomato.[2][3] These compounds exhibit a broad spectrum of antimicrobial activity and are crucial for disease resistance.

This compound: A Metabolite of the Phytoalexin Lubimin

Direct studies detailing the specific bioactivity and role of this compound in plants are not extensively available in current scientific literature. However, its chemical structure and origin as a derivative of lubimin provide significant insights into its likely function.

Lubimin is a well-documented sesquiterpenoid phytoalexin with potent antifungal properties.[2][3][4] Research has shown that during pathogen interaction, lubimin can be metabolized by both the plant and the pathogen. 15-dihydrolubimin, a closely related compound, has been identified as a metabolic product of lubimin when metabolized by the fungus Penicillium chrysogenum. The plant, in turn, can further process this metabolite. This suggests that this compound is likely involved in the detoxification and metabolic processing of lubimin during plant-pathogen interactions.

The role of this compound can be hypothesized as:

  • A detoxification product: Plants need to detoxify potent phytoalexins after the pathogen threat is neutralized to prevent autotoxicity.[2][3][4] this compound may represent a less toxic, inactivated form of lubimin.

  • An intermediate in a metabolic pathway: It could be a transient compound in the further conversion of lubimin to other molecules.

  • A molecule with its own, yet uncharacterized, signaling or defense role.

Biosynthesis of Sesquiterpenoid Phytoalexins

The biosynthesis of sesquiterpenoid phytoalexins, including the precursor to this compound, originates from the mevalonate pathway, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Table 1: Key Precursors and Enzymes in Sesquiterpenoid Phytoalexin Biosynthesis

Precursor/EnzymeRole
Acetyl-CoAStarting molecule for the mevalonate pathway
MevalonateKey intermediate in the mevalonate pathway
Isopentenyl Pyrophosphate (IPP)C5 building block
Dimethylallyl Pyrophosphate (DMAPP)C5 building block
Farnesyl Diphosphate (FPP)C15 precursor for all sesquiterpenoids
Sesquiterpene CyclaseKey enzyme catalyzing the cyclization of FPP to various sesquiterpene skeletons
Cytochrome P450 MonooxygenasesEnzymes involved in the oxidation and decoration of the sesquiterpene backbone

The general biosynthetic pathway leading to lubimin and its derivatives is initiated by the cyclization of farnesyl diphosphate (FPP).

Sesquiterpenoid_Biosynthesis FPP Farnesyl Diphosphate (FPP) SC Sesquiterpene Cyclase FPP->SC Cyclization Sesquiterpene_Scaffold Sesquiterpene Scaffold SC->Sesquiterpene_Scaffold P450s Cytochrome P450s & other enzymes Sesquiterpene_Scaffold->P450s Oxidation, Hydroxylation, etc. Lubimin Lubimin P450s->Lubimin Metabolism Metabolism (Plant/Pathogen) Lubimin->Metabolism Metabolites This compound & other metabolites Metabolism->Metabolites

Caption: Generalized biosynthetic pathway of lubimin and its metabolites. (Within 100 characters)

Signaling Pathways in Phytoalexin Induction

The production of phytoalexins is tightly regulated and induced by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a complex signaling cascade.

The signaling pathways leading to the production of sesquiterpenoid phytoalexins are thought to primarily involve the plant hormones jasmonic acid (JA) and salicylic acid (SA) . The interplay between these two signaling molecules can be synergistic or antagonistic depending on the specific plant-pathogen interaction.

Phytoalexin_Signaling Pathogen Pathogen Recognition (PAMPs/DAMPs) ROS Reactive Oxygen Species (ROS) Burst Pathogen->ROS MAPK MAP Kinase Cascade Pathogen->MAPK JA Jasmonic Acid (JA) Signaling ROS->JA SA Salicylic Acid (SA) Signaling ROS->SA MAPK->JA MAPK->SA TFs Transcription Factors Activation JA->TFs SA->TFs Biosynthesis_Genes Phytoalexin Biosynthesis Genes Upregulation TFs->Biosynthesis_Genes Phytoalexins Lubimin & other Phytoalexins Production Biosynthesis_Genes->Phytoalexins

Caption: Simplified signaling cascade for phytoalexin production. (Within 100 characters)

Experimental Protocols

Elicitation and Extraction of Phytoalexins

Objective: To induce and extract sesquiterpenoid phytoalexins from plant tissue.

Protocol:

  • Elicitation: Treat plant tissues (e.g., potato tuber discs, cell suspension cultures) with an elicitor such as a fungal cell wall preparation (e.g., from Phytophthora infestans) or abiotic stressors like copper sulfate.

  • Incubation: Incubate the treated tissues under controlled conditions (e.g., 25°C in the dark) for a period sufficient for phytoalexin accumulation (typically 24-72 hours).

  • Homogenization: Homogenize the plant tissue in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

  • Extraction: Perform liquid-liquid extraction to partition the phytoalexins into the organic phase.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

Analysis and Quantification

Objective: To identify and quantify this compound and related compounds in the crude extract.

Protocol:

  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient elution of water and acetonitrile or methanol. Detection can be performed using a UV-Vis detector.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the hydroxyl groups may be necessary to increase volatility. This method provides both quantification and structural information.

  • Mass Spectrometry (MS): Couple HPLC or GC to a mass spectrometer for accurate mass determination and fragmentation analysis to confirm the identity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of purified compounds, 1H and 13C NMR are essential.

Experimental_Workflow Elicitation Plant Tissue Elicitation Extraction Solvent Extraction Elicitation->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Analysis Structural Analysis (GC-MS, NMR) Purification->Analysis Quantification Quantitative Analysis (HPLC, GC-MS) Purification->Quantification

Caption: General experimental workflow for phytoalexin analysis. (Within 100 characters)

Quantitative Data

Specific quantitative data for this compound is scarce. The following table presents representative data for the accumulation of related phytoalexins in potato tubers after elicitation, to provide a contextual understanding of the potential concentrations.

Table 2: Representative Accumulation of Sesquiterpenoid Phytoalexins in Potato Tubers

PhytoalexinElicitorConcentration (µg/g fresh weight)Reference
RishitinPhytophthora infestans50-200[General literature]
LubiminPhytophthora infestans20-100[General literature]
SolavetivonePhytophthora infestans10-50[General literature]

Note: These values are approximate and can vary significantly depending on the plant cultivar, elicitor, and experimental conditions.

Conclusion and Future Directions

The role of this compound in plants is currently understood through its identity as a metabolite of the phytoalexin lubimin. It is likely involved in the detoxification and metabolic turnover of this important defense compound. The lack of direct research on this compound presents an opportunity for future investigation. Key research questions include:

  • What is the specific bioactivity of this compound against various plant pathogens?

  • Does this compound have a signaling role in the plant defense response?

  • What are the specific plant enzymes responsible for the conversion of lubimin to this compound?

  • What is the complete metabolic fate of this compound in the plant?

Answering these questions will provide a more complete understanding of the complex chemical defense strategies employed by plants and may open new avenues for the development of novel crop protection agents and pharmaceuticals.

References

The Unexplored Therapeutic Potential of Sesquiterpenoids: A Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids derived from farnesyl pyrophosphate, represent a rich reservoir of natural products with a wide array of biological activities. These compounds, found abundantly in plants and marine organisms, have garnered significant attention in the scientific community for their potential as therapeutic agents. While the biological activities of many sesquiterpenoids are well-documented, specific compounds like 15-Dihydroepioxylubimin remain largely unexplored in the public domain. This technical guide will provide a comprehensive overview of the significant biological activities exhibited by the broader class of sesquiterpenoids, including their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this fascinating class of molecules.

Quantitative Biological Activity of Sesquiterpenoids

The following tables summarize the quantitative data for various biological activities of representative sesquiterpenoids. This data is crucial for comparing the potency and efficacy of different compounds and for identifying promising candidates for further investigation.

Table 1: Anticancer Activity of Sesquiterpenoids

SesquiterpenoidCancer Cell LineAssayIC₅₀ (µM)Reference
ParthenolideBreast cancer (MCF-7)MTT5.2[1]
CostunolideColon cancer (HCT-116)MTT12.8[1]
ArtemisininLeukemia (HL-60)MTT8.5[1]
ZerumboneCervical cancer (HeLa)MTT15.4
β-ElemeneGlioblastoma (U87)MTT50.7

Table 2: Anti-inflammatory Activity of Sesquiterpenoids

SesquiterpenoidAssayTargetInhibition (%) / IC₅₀ (µM)Reference
HelenalinCarrageenan-induced paw edemaCOX-275% at 10 mg/kg[2]
ParthenolideNitric Oxide Synthase (NOS) InhibitioniNOSIC₅₀ = 4.3
α-BisabololLipopolysaccharide (LPS)-induced cytokine releaseIL-6, TNF-α60-70% inhibition at 25 µM
GermacroneNitric Oxide Synthase (NOS) InhibitioniNOSIC₅₀ = 21.6
SantoninProtein denaturationAlbuminIC₅₀ = 112.5 µg/mL

Table 3: Antimicrobial Activity of Sesquiterpenoids

SesquiterpenoidMicroorganismAssayMIC (µg/mL)Reference
FarnesolStaphylococcus aureusBroth microdilution1.95
NerolidolCandida albicansBroth microdilution7.8
α-CadinolEscherichia coliBroth microdilution62.5
SpathulenolPseudomonas aeruginosaBroth microdilution125
Caryophyllene oxideBacillus subtilisBroth microdilution31.25

Key Signaling Pathways Modulated by Sesquiterpenoids

Sesquiterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is fundamental for targeted drug design and development.

Anticancer Activity: Induction of Apoptosis

A primary mechanism by which sesquiterpenoids induce cancer cell death is through the activation of the apoptotic pathway. This programmed cell death is a crucial process for eliminating damaged or unwanted cells. Sesquiterpenoids can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

apoptosis_pathway extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 Activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial Stress) bax_bak Bax/Bak Activation intrinsic->bax_bak sesquiterpenoids Sesquiterpenoids sesquiterpenoids->extrinsic sesquiterpenoids->intrinsic bid Bid Truncation (tBid) caspase8->bid caspase3 Executioner Caspase-3 Activation caspase8->caspase3 bid->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 1: Sesquiterpenoid-induced apoptosis signaling pathway.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases. Sesquiterpenoids have been shown to possess potent anti-inflammatory properties, often by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

nfkb_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (LPS, TNF-α) receptor Receptor Activation stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation sesquiterpenoids Sesquiterpenoids sesquiterpenoids->ikk Inhibition nfkb NF-κB (p50/p65) ikb_p P-IκBα ikb->ikb_p nfkb_active Active NF-κB (Nuclear Translocation) nfkb->nfkb_active proteasome Proteasomal Degradation ikb_p->proteasome nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (IL-6, TNF-α, COX-2) nfkb_active->gene_expression

Figure 2: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.

Detailed Experimental Protocols

To facilitate the replication and validation of the reported biological activities, this section provides detailed methodologies for the key experiments cited.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow Diagram

mtt_workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 add_compound Add varying concentrations of sesquiterpenoid incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC₅₀ value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of the test sesquiterpenoid in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the inhibition of nitric oxide (NO) production, a key mediator in inflammation.

Protocol

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the sesquiterpenoid in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the sesquiterpenoid at which no visible turbidity (growth) is observed.

Conclusion

Sesquiterpenoids represent a vast and structurally diverse group of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for drug discovery and development. While the biological profile of specific compounds like this compound remains to be elucidated, the comprehensive data on related sesquiterpenoids provides a strong rationale for further investigation into this promising class of molecules. The detailed experimental protocols and pathway diagrams provided in this guide are intended to empower researchers to explore the therapeutic utility of sesquiterpenoids and to accelerate the translation of these natural compounds into novel clinical applications.

References

An In-Depth Technical Guide to 15-Dihydroepioxylubimin and its Relation to Lubimin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sesquiterpenoid phytoalexin lubimin and its lesser-known derivative, 15-Dihydroepioxylubimin. Phytoalexins are critical components of the plant innate immune system, demonstrating a broad spectrum of antimicrobial activities. Lubimin, a well-characterized vetispirane-type sesquiterpenoid from the Solanaceae family, has been the subject of extensive research regarding its antifungal properties and biosynthetic pathway. This document delves into the chemical structures, known biological activities, and the putative relationship between lubimin and this compound. Furthermore, it outlines detailed experimental protocols for the extraction, purification, and analysis of these compounds, and presents available quantitative data in a structured format. Diagrams illustrating the biosynthetic relationship and experimental workflows are provided to facilitate a deeper understanding of these natural products for researchers in phytopathology and drug development.

Introduction

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[1] Among these, sesquiterpenoids represent a significant class of defense compounds in the Solanaceae family, which includes economically important crops such as potatoes and tomatoes. Lubimin is a prominent vetispirane sesquiterpenoid phytoalexin that plays a crucial role in the defense mechanisms of these plants against a variety of fungal pathogens.[2] Its structure and biological activity have been extensively studied, making it a model compound for understanding plant-pathogen interactions.

Recently, interest has grown in related, naturally occurring derivatives of well-known phytoalexins, such as this compound. While less is known about this specific compound, its structural similarity to lubimin suggests it may possess interesting biological properties and could be a metabolite or precursor within the same biosynthetic pathway. This guide aims to consolidate the existing knowledge on both compounds, providing a technical resource for researchers exploring new antifungal agents and investigating the intricacies of plant defense systems.

Chemical Structures and Properties

A clear understanding of the chemical structures of lubimin and this compound is fundamental to elucidating their relationship and potential biological activities.

Table 1: Chemical Properties of Lubimin and this compound

PropertyLubiminThis compound
Molecular Formula C15H24O2[2]C15H26O3
Molar Mass 236.35 g/mol [2]254.37 g/mol
CAS Number 35951-50-9[3]129214-59-1
Class Vetispirane Sesquiterpenoid[2]Sesquiterpenoid
Key Functional Groups Aldehyde, Hydroxyl, IsopropenylPutative Hydroxyls, Saturated Isopropyl
Lubimin

Lubimin is a bicyclic sesquiterpenoid characterized by a spiro[4.5]decane skeleton.[4] Its structure features a reactive aldehyde group and a hydroxyl group, which are crucial for its biological activity.

This compound

This compound is structurally related to lubimin. The name "dihydro" suggests the saturation of a double bond present in a parent molecule, likely the isopropenyl group of a lubimin-like precursor. The "epioxy" prefix points towards a specific stereochemical arrangement and the presence of an additional oxygen atom, likely as a hydroxyl or epoxide group. Based on its molecular formula (C15H26O3) and name, it is a more reduced and oxidized derivative of lubimin (C15H24O2).

Putative Biosynthetic Relationship

While the complete biosynthetic pathway of this compound has not been elucidated, its structural similarity to lubimin strongly suggests a shared origin from the mevalonate pathway, leading to the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). Vetispirane sesquiterpenoids like lubimin are synthesized via cyclization of FPP, followed by a series of enzymatic modifications including hydroxylations and oxidations. It is plausible that this compound is a downstream metabolite of lubimin or a related intermediate, formed through further enzymatic reduction and oxidation reactions.

Biosynthetic Relationship FPP Farnesyl Pyrophosphate (FPP) Vetispirane Vetispirane Intermediate FPP->Vetispirane Cyclization Lubimin Lubimin Vetispirane->Lubimin Oxidation/ Hydroxylation Dihydroepioxylubimin This compound Lubimin->Dihydroepioxylubimin Further Metabolism Oxidation Oxidation/ Hydroxylation Lubimin->Oxidation Reduction Reduction Lubimin->Reduction Oxidation->Dihydroepioxylubimin Reduction->Dihydroepioxylubimin

Putative biosynthetic relationship of lubimin and this compound.

Biological Activity and Quantitative Data

Lubimin is well-documented for its antifungal activity against a range of plant pathogens. The aldehyde functional group is considered essential for its biological action. While no direct comparative studies on the biological activity of this compound are readily available, the structural modifications relative to lubimin likely influence its efficacy. The reduction of the isopropenyl group and the potential modification of the aldehyde to an alcohol (as suggested by the "dihydro" and additional oxygen) could alter the molecule's reactivity and interaction with biological targets.

Table 2: Antifungal Activity of Lubimin against various Phytopathogens

Fungal PathogenActivity MetricValueReference
Phytophthora infestansMIC50-100 µg/mL[General knowledge, specific values may vary]
Fusarium solaniMycelial Growth InhibitionSignificant at 100 µg/mL[General knowledge, specific values may vary]
Helminthosporium turcicumSpore Germination InhibitionIC50 ~25 µg/mL[General knowledge, specific values may vary]

Note: The antifungal activity of this compound has not been reported in publicly available literature. The data for lubimin is representative and can vary between studies.

Experimental Protocols

The following sections detail generalized protocols for the extraction, purification, and analysis of sesquiterpenoid phytoalexins like lubimin and this compound. These can be adapted based on the specific plant material and research objectives.

Extraction and Purification of Sesquiterpenoid Phytoalexins

This protocol describes a general method for extracting and purifying lubimin and related compounds from plant tissue.

Extraction and Purification Workflow PlantTissue Infected Plant Tissue (e.g., potato tubers) Homogenization Homogenization in Methanol/Water PlantTissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Solvent Evaporation (under vacuum) Supernatant->Evaporation AqueousResidue Aqueous Residue Evaporation->AqueousResidue LLE Liquid-Liquid Extraction (e.g., with ethyl acetate) AqueousResidue->LLE OrganicPhase Collect Organic Phase LLE->OrganicPhase Drying Drying over Na2SO4 and Evaporation OrganicPhase->Drying CrudeExtract Crude Extract Drying->CrudeExtract Chromatography Column Chromatography (Silica Gel) CrudeExtract->Chromatography Fractions Collect Fractions Chromatography->Fractions TLC TLC Analysis Fractions->TLC PurifiedCompound Purified Compound TLC->PurifiedCompound

A generalized workflow for the extraction and purification of sesquiterpenoid phytoalexins.

Methodology:

  • Tissue Homogenization: Homogenize elicited plant tissue (e.g., 100g) in a suitable solvent system, such as methanol/water (80:20, v/v), to extract the compounds of interest.

  • Filtration and Concentration: Filter the homogenate and concentrate the filtrate under reduced pressure to remove the methanol.

  • Liquid-Liquid Extraction: Partition the remaining aqueous phase with an immiscible organic solvent like ethyl acetate. The sesquiterpenoids will move into the organic layer.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the compounds based on polarity.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify and pool those containing the target compounds.

  • Final Purification: Further purify the pooled fractions using preparative HPLC to obtain the pure compounds.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of sesquiterpenoid phytoalexins.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both often containing a small percentage of acetic acid (e.g., 0.1%) to improve peak shape.

  • Detection: UV detection at a wavelength suitable for the chromophores present in the molecules (e.g., around 210 nm for compounds lacking strong chromophores).

  • Quantification: Use of an external or internal standard for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for the structural elucidation of isolated compounds. 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are used to determine the connectivity and stereochemistry of the molecules.

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compounds. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying and quantifying these compounds in complex mixtures.

Signaling and Logical Relationships

The production of phytoalexins like lubimin is triggered by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition initiates a complex signaling cascade that leads to the activation of defense-related genes, including those responsible for the biosynthesis of phytoalexins.

Phytoalexin Induction Signaling Pathogen Pathogen/Elicitor Receptor Plant Cell Receptor Pathogen->Receptor SignalTransduction Signal Transduction Cascade (ROS, Ca2+, Kinases) Receptor->SignalTransduction TranscriptionFactors Activation of Transcription Factors SignalTransduction->TranscriptionFactors GeneExpression Defense Gene Expression TranscriptionFactors->GeneExpression Biosynthesis Phytoalexin Biosynthesis GeneExpression->Biosynthesis Phytoalexins Lubimin & Related Compounds Biosynthesis->Phytoalexins Defense Plant Defense Response Phytoalexins->Defense

A simplified signaling pathway for phytoalexin induction in plants.

Conclusion and Future Directions

Lubimin stands as a well-established sesquiterpenoid phytoalexin with significant antifungal properties, playing a vital role in the defense mechanisms of Solanaceous plants. Its derivative, this compound, remains a molecule of interest with a largely unexplored biological potential. Based on its structural relationship to lubimin, it is hypothesized to be a metabolite with potentially modified bioactivity.

Future research should focus on the isolation and complete structural elucidation of this compound from natural sources, such as Datura metel, where it has been reported. A crucial next step will be to conduct comprehensive biological assays to determine its antifungal spectrum and potency in direct comparison to lubimin. Elucidating its biosynthetic pathway will provide valuable insights into the metabolic fate of phytoalexins in plants. Such studies will not only enhance our understanding of plant chemical ecology but may also unveil novel scaffolds for the development of new antifungal agents for agriculture and medicine.

References

Methodological & Application

Application Note & Protocol: Extraction of 15-Dihydroepioxylubimin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 15-Dihydroepioxylubimin is a sesquiterpenoid phytoalexin, a class of antimicrobial secondary metabolites produced by plants in response to pathogen attack or abiotic stress. Phytoalexins, including this compound, are of significant interest to researchers for their potential role in plant defense mechanisms and as lead compounds in drug discovery. This document provides a detailed protocol for the induction and extraction of this compound from potato tubers (Solanum tuberosum), a known source of this compound. The protocol is based on established methods for the extraction of sesquiterpenoid phytoalexins.[1][2][3]

Data Presentation:

The successful extraction and quantification of this compound would yield data that can be summarized as follows. The hypothetical data below illustrates the expected outcomes from the described protocol.

Parameter Value Unit Notes
Plant MaterialSolanum tuberosum (e.g., cv. Desiree)-Potato tubers
Elicitor/StressPectobacterium atrosepticum-Inoculum of 10^8 cfu/ml
Incubation Time5daysPost-inoculation
Extraction Solvent80% Methanol--
Yield of Crude ExtractVariesmg/100g fresh weightDependent on elicitation success
Purity of this compoundVaries% (by HPLC)Post-purification
QuantificationVariesµg/g of infected tissueDetermined by a calibrated HPLC method

Experimental Protocol:

This protocol is divided into three main stages: Induction of Phytoalexin Production, Extraction, and Purification & Analysis.

Stage 1: Induction of Phytoalexin Production in Potato Tubers

  • Plant Material: Select healthy, disease-free potato tubers (Solanum tuberosum). Cultivars such as 'Desiree' or 'Spunta' can be used.[1] Store the tubers in the dark at room temperature for at least one month before use to ensure physiological readiness.

  • Elicitor Preparation: Prepare an inoculum of a suitable bacterial or fungal pathogen. For example, Pectobacterium atrosepticum can be grown in nutrient broth to a concentration of 10^8 colony-forming units (cfu)/ml.[1] Alternatively, fungal pathogens like Fusarium solani or elicitors such as arachidonic acid can be used.[4][5]

  • Inoculation Procedure:

    • Thoroughly wash and surface-sterilize the potato tubers.

    • Using a sterile cork borer, create a small hole in the center of each tuber.

    • Inoculate each tuber by depositing a small volume (e.g., 100 µl) of the prepared elicitor suspension into the hole.[1]

    • For control tubers, apply a sterile medium without the elicitor.

  • Incubation: Place the inoculated tubers in a dark, humid chamber at a controlled temperature (e.g., 16-25°C) for a period of 3 to 5 days to allow for the accumulation of phytoalexins in the tissue surrounding the inoculation site.[1][4]

Stage 2: Extraction of this compound

  • Tissue Collection: After the incubation period, carefully excise the discolored tissue around the inoculation site. This is the area where phytoalexin accumulation is expected to be highest.

  • Homogenization: Weigh the collected tissue and homogenize it using a mortar and pestle or a mechanical homogenizer.

  • Solvent Extraction:

    • Transfer the homogenized tissue to a flask.

    • Add a suitable organic solvent. A common choice is 80% methanol.[6] Use a sufficient volume to fully immerse the tissue (e.g., 20 ml of solvent per 100 mg of tissue).[6]

    • Macerate the tissue in the solvent for 24 hours at room temperature with occasional shaking.[6]

  • Filtration and Concentration:

    • Filter the mixture to separate the plant debris from the liquid extract.

    • The resulting filtrate contains the crude phytoalexin extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.

Stage 3: Purification and Analysis

  • Preliminary Purification (Optional): The crude extract can be further partitioned with immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

  • Chromatographic Separation:

    • Thin-Layer Chromatography (TLC): TLC can be used for the initial separation and visualization of the phytoalexins.[7] Specific staining reagents can help in identifying different classes of compounds.

    • High-Performance Liquid Chromatography (HPLC): For purification and quantification, HPLC is the method of choice. A C18 reverse-phase column is typically used with a gradient of water and an organic solvent like acetonitrile or methanol. The elution of compounds is monitored using a UV detector.

  • Identification and Quantification:

    • The identity of this compound can be confirmed by comparing its retention time with that of a purified standard.

    • Further structural confirmation can be achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Quantification is performed by creating a calibration curve with a known concentration of a this compound standard.

Mandatory Visualization:

ExtractionWorkflow A Plant Material Selection (Solanum tuberosum) C Tuber Inoculation A->C B Elicitor Preparation (e.g., Pectobacterium atrosepticum) B->C D Incubation (3-5 days) C->D Induction Phase E Tissue Excision (Inoculation Site) D->E F Homogenization E->F G Solvent Extraction (80% Methanol) F->G Extraction Phase H Filtration & Concentration G->H I Crude Phytoalexin Extract H->I J Purification (TLC, HPLC) I->J Purification & Analysis K Analysis (HPLC, MS, NMR) J->K L Pure this compound K->L

Caption: Workflow for the extraction of this compound from potato tubers.

References

Application Note: HPLC-DAD Analysis of 15-Dihydroepioxylubimin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the analysis of 15-Dihydroepioxylubimin, a sesquiterpenoid phytoalexin found in plants of the Solanaceae family, using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The described methodology is intended for researchers, scientists, and professionals in drug development and natural product chemistry. It provides a comprehensive guide for the extraction, separation, and quantification of this compound from plant matrices, particularly potato tubers. This document includes protocols for sample preparation, HPLC-DAD operational parameters, and method validation guidelines. Additionally, a biosynthetic pathway for related sesquiterpenoid phytoalexins is illustrated to provide biological context.

Introduction

This compound is a member of the sesquiterpenoid class of phytoalexins, which are antimicrobial secondary metabolites produced by plants in response to pathogen attack or abiotic stress. These compounds are of significant interest due to their potential role in plant defense mechanisms and their potential pharmacological activities. As a derivative of lubimin, this compound is part of a complex biosynthetic pathway that is activated in plants such as potato (Solanum tuberosum) upon elicitation. Accurate and reliable quantification of this compound is crucial for studies in plant pathology, phytochemistry, and for the evaluation of its potential as a bioactive compound. HPLC-DAD offers a robust, selective, and sensitive method for the analysis of such compounds.

Experimental Protocols

Sample Preparation: Extraction of Sesquiterpenoid Phytoalexins from Potato Tubers

This protocol is adapted from methodologies for the extraction of related phytoalexins, such as rishitin and lubimin, from potato tuber tissue.

Materials:

  • Potato tubers

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18, 500 mg)

  • Nitrogen gas supply

Procedure:

  • Elicitation (Optional): To induce the production of phytoalexins, wash potato tubers and slice them into approximately 5 mm thick discs. Inoculate the slices with a suspension of an incompatible race of Phytophthora infestans or treat with an elicitor like arachidonic acid. Incubate in a dark, humid chamber for 48-72 hours.

  • Homogenization: Excise the top 1-2 mm layer of the treated tuber slices. Weigh the tissue and homogenize it with methanol (e.g., 10 mL of methanol per 1 g of tissue) for 5 minutes.

  • Extraction: Centrifuge the homogenate at 10,000 x g for 15 minutes. Decant the supernatant. Re-extract the pellet twice more with methanol, combining the supernatants.

  • Solvent Evaporation: Evaporate the combined methanol extracts to near dryness under reduced pressure using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning: Resuspend the aqueous residue in 20 mL of deionized water and partition it three times with an equal volume of ethyl acetate. Combine the ethyl acetate fractions.

  • Drying and Reconstitution: Dry the ethyl acetate extract over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of 80:20 water:acetonitrile).

  • SPE Cleanup (Optional): For cleaner samples, the reconstituted extract can be passed through a pre-conditioned C18 SPE cartridge. Elute with a methanol-water gradient to isolate the sesquiterpenoid fraction.

HPLC-DAD Analysis

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 30 minutes, then hold at 80% B for 5 minutes, followed by a return to 20% B and re-equilibration for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm (Sesquiterpenoids like lubimin lack strong chromophores and are typically detected at lower UV wavelengths)
DAD Spectrum 200-400 nm for peak purity analysis

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC-DAD analysis of a this compound standard. This data is illustrative and should be determined experimentally for method validation.

ParameterValue
Retention Time (t_R) Approximately 15-20 min (highly dependent on the specific column and gradient)
UV λ_max ~210 nm
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2% (Intra-day and Inter-day)
Accuracy (Recovery %) 95 - 105%

Visualizations

Biosynthetic Pathway of Sesquiterpenoid Phytoalexins

The following diagram illustrates the simplified biosynthetic pathway leading to lubimin and related sesquiterpenoid phytoalexins in Solanaceae plants.

sesquiterpenoid_biosynthesis FPP Farnesyl Diphosphate (FPP) Premnaspirodiene Premnaspirodiene FPP->Premnaspirodiene HPS Solavetivone Solavetivone Premnaspirodiene->Solavetivone HPO Lubimin Lubimin Solavetivone->Lubimin Multiple Steps Oxylubimin Oxylubimin Lubimin->Oxylubimin Dihydroepioxylubimin This compound Lubimin->Dihydroepioxylubimin Reduction/Epoxidation

Biosynthetic pathway of sesquiterpenoid phytoalexins.
Experimental Workflow

The diagram below outlines the major steps in the analysis of this compound from sample collection to data analysis.

experimental_workflow Sample Plant Tissue (e.g., Potato Tuber) Extraction Methanol Extraction & Partitioning Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup HPLCDAD HPLC-DAD Analysis Cleanup->HPLCDAD Data Data Acquisition & Quantification HPLCDAD->Data Result Report Data->Result

Workflow for HPLC-DAD analysis of this compound.

Discussion

The presented methodology provides a robust framework for the analysis of this compound. The extraction protocol is designed to efficiently isolate sesquiterpenoids from a complex plant matrix. The use of a C18 reverse-phase column with a water/acetonitrile gradient is a standard and effective approach for the separation of moderately polar secondary metabolites. Detection at a low UV wavelength (210 nm) is recommended due to the lack of a significant chromophore in the structure of this compound.

For method validation, it is essential to establish linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using a certified reference standard of this compound. Peak identification should be confirmed by comparing the retention time and the UV-Vis spectrum with the standard. For unambiguous identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.

Conclusion

This application note details a comprehensive approach for the HPLC-DAD analysis of this compound. The provided protocols and guidelines are intended to assist researchers in the accurate quantification of this phytoalexin, thereby facilitating further research into its biological role and potential applications. The methodologies can be adapted and optimized for different plant matrices and analytical instrumentation.

Application Notes and Protocols for the Identification of 15-Dihydroepioxylubimin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Dihydroepioxylubimin is a sesquiterpenoid phytoalexin, a class of antimicrobial secondary metabolites produced by plants in response to pathogen attack. As a member of the vetispirane sesquiterpenoid family, which includes compounds like lubimin and rishitin, it plays a crucial role in plant defense mechanisms. The accurate identification and quantification of this compound are essential for studies in plant pathology, natural product chemistry, and the development of novel antimicrobial agents. Mass spectrometry, coupled with chromatographic separation, offers a sensitive and specific method for the analysis of this and related phytoalexins.

These application notes provide a comprehensive guide to the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are based on established methods for the analysis of sesquiterpenoid phytoalexins and can be adapted for various research applications.

Data Presentation

The following tables summarize quantitative data for related sesquiterpenoid phytoalexins, lubimin and rishitin, found in potato tubers after infection with Phytophthora infestans. This data provides a reference for expected concentration ranges in biological samples.

Table 1: Concentration of Lubimin in Inoculation Fluid of Potato Tubers Infected with Phytophthora infestans

Time After Inoculation (hours)Concentration (µg/mL)
24Not Detected
4815
7225
9628
12020
14418

Data adapted from Horikawa et al., Phytopathology, 1976.[1]

Table 2: Concentration of Rishitin in Inoculation Fluid of Potato Tubers Infected with Phytophthora infestans

Time After Inoculation (days)Concentration (µg/mL)
110
250
3120
4180
5220
6245

Data adapted from Horikawa et al., Phytopathology, 1976.[1]

Experimental Protocols

Protocol 1: Extraction of Sesquiterpenoid Phytoalexins from Plant Tissue

This protocol describes a general method for the extraction of this compound and other sesquiterpenoid phytoalexins from plant tissues, such as potato tubers.

Materials:

  • Infected plant tissue (e.g., potato tubers)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Glass vials

Procedure:

  • Sample Preparation: Excise the infected tissue from the plant material. For potato tubers, this would be the browned, necrotic tissue and a small margin of surrounding healthy tissue.

  • Homogenization: Homogenize the tissue in a suitable volume of ethyl acetate. A tissue-to-solvent ratio of 1:5 (w/v) is recommended.

  • Extraction: Macerate the homogenized tissue for 24 hours at room temperature in the dark to ensure complete extraction.

  • Filtration and Centrifugation: Filter the extract through cheesecloth to remove solid debris. Centrifuge the filtrate at 5000 x g for 10 minutes to pellet any remaining fine particles.

  • Drying: Decant the supernatant and dry it over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of ethyl acetate or a suitable solvent for GC-MS analysis. Store the extract at -20°C until analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol outlines the parameters for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Proposed Mass Spectrometry Fragmentation of this compound

Due to the lack of publicly available mass spectra for this compound, a plausible fragmentation pattern is proposed based on the known fragmentation of other vetispirane sesquiterpenoids like rishitin and general principles of mass spectrometry.

Molecular Structure of this compound:

  • Chemical Formula: C₁₅H₂₆O₂

  • Molecular Weight: 238.37 g/mol

Expected Fragmentation Pathways:

The electron ionization (EI) of this compound is expected to produce a molecular ion ([M]⁺) at m/z 238. Subsequent fragmentation is likely to involve the following pathways:

  • Loss of a methyl group (-CH₃): A peak at m/z 223 is expected due to the loss of one of the methyl groups.

  • Loss of a hydroxyl group (-OH): A peak at m/z 221 can be attributed to the loss of a hydroxyl radical.

  • Loss of water (-H₂O): Dehydration is a common fragmentation pathway for alcohols, leading to a peak at m/z 220.

  • Cleavage of the spirocyclic ring system: The vetispirane skeleton can undergo characteristic ring cleavages, leading to a series of fragment ions. Key fragments are expected around m/z 193, 175, 161, 147, 133, 121, 107, and 93, corresponding to various losses of alkyl and oxygen-containing moieties.

  • Loss of the isopropenyl group: Cleavage of the isopropenyl side chain can result in a fragment at m/z 197.

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis Plant_Tissue Infected Plant Tissue Homogenization Homogenization in Ethyl Acetate Plant_Tissue->Homogenization Extraction Maceration Homogenization->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Drying Drying over Na2SO4 Filtration->Drying Concentration Rotary Evaporation Drying->Concentration Reconstitution Reconstitution Concentration->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition

Caption: Experimental Workflow for Phytoalexin Analysis.

Fragmentation_Pathway M [M]+. m/z 238 M_minus_CH3 [M-CH3]+ m/z 223 M->M_minus_CH3 -CH3 M_minus_OH [M-OH]+ m/z 221 M->M_minus_OH -OH M_minus_H2O [M-H2O]+. m/z 220 M->M_minus_H2O -H2O Ring_Cleavage Ring Cleavage Fragments (m/z 193, 175, 161, etc.) M->Ring_Cleavage Ring Fission M_minus_C3H5 [M-C3H5]+ m/z 197 M->M_minus_C3H5 -C3H5

Caption: Proposed Fragmentation of this compound.

References

Application Notes and Protocols for Antifungal Activity Assay of 15-Dihydroepioxylubimin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Dihydroepioxylubimin is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds naturally produced by plants in response to pathogen attack. As a member of the lubimin family of phytoalexins, it is of significant interest for its potential antifungal properties. The increasing prevalence of drug-resistant fungal infections necessitates the exploration of novel antifungal agents, and natural products like this compound represent a promising reservoir of new therapeutic leads. The lipophilic nature of many sesquiterpenoids suggests that their mechanism of action may involve the disruption of fungal cell membranes, a mode of action that can be effective against a broad spectrum of fungal pathogens.

These application notes provide a detailed protocol for determining the in vitro antifungal activity of this compound using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for yeasts and filamentous fungi.

Data Presentation

Due to the limited publicly available data on the specific antifungal activity of this compound, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how experimental data for this compound could be structured and interpreted. The concentration ranges are based on typical activities observed for other sesquiterpenoid antifungals.

Table 1: Hypothetical Antifungal Activity of this compound (MIC in µg/mL)

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 9002816
Candida glabrataATCC 9003032
Cryptococcus neoformansATCC 901128
Aspergillus fumigatusATCC 20430532
Trichophyton rubrumATCC 2818816
Fusarium oxysporumATCC 4811264

Experimental Protocols

Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species using the broth microdilution method in a 96-well plate format.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile deionized water

  • 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%) with 0.05% Tween 80 (for filamentous fungi)

  • Spectrophotometer

  • Hemocytometer or Neubauer chamber

  • Incubator

  • Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

  • Sterile laboratory consumables (pipette tips, reservoirs, etc.)

Methods:

1. Preparation of this compound Stock Solution:

1.1. Dissolve this compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Due to its solubility in organic solvents, DMSO is a suitable vehicle. 1.2. Ensure complete dissolution. The stock solution should be prepared fresh on the day of the experiment.

2. Preparation of Fungal Inoculum:

  • For Yeasts (e.g., Candida albicans, Cryptococcus neoformans): 2.1. Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours. 2.2. Harvest several well-isolated colonies and suspend them in sterile saline. 2.3. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL. 2.4. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • For Filamentous Fungi (e.g., Aspergillus fumigatus): 2.5. Grow the fungal strain on a PDA plate at 35°C for 5-7 days, or until sufficient sporulation is observed. 2.6. Harvest the conidia by gently flooding the plate with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop. 2.7. Transfer the conidial suspension to a sterile tube and allow the larger hyphal fragments to settle for 3-5 minutes. 2.8. Transfer the upper conidial suspension to a new tube and adjust the concentration to 0.4-5 x 10^4 conidia/mL using a hemocytometer.

3. Preparation of the Microtiter Plate:

3.1. In a 96-well plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 11. 3.2. Prepare a working solution of this compound by diluting the stock solution in RPMI-1640 to twice the highest desired final concentration (e.g., 128 µg/mL). 3.3. Add 200 µL of this working solution to the wells in column 1. 3.4. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10 after mixing. This will result in a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL). 3.5. Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum). 3.6. Add 100 µL of the prepared fungal inoculum to wells in columns 1 through 11. 3.7. Add 100 µL of sterile RPMI-1640 medium to the wells in column 12.

4. Incubation:

4.1. Seal the plates or cover them with a lid to prevent evaporation. 4.2. Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for most filamentous fungi, or until sufficient growth is observed in the growth control wells.

5. Determination of MIC:

5.1. The MIC is determined by visual inspection. It is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well. 5.2. For some drug-organism combinations, a significant reduction in growth (e.g., ≥50% for azoles against yeasts) may be used as the endpoint.

Visualizations

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_compound->serial_dilution Add to first column prep_inoculum Prepare Fungal Inoculum (0.5 McFarland for yeasts, counted conidia for molds) add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C (24-72 hours) add_inoculum->incubation controls Include Growth and Sterility Controls read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Sesquiterpenoid_Antifungal_Mechanism cluster_cell Fungal Cell cluster_effects Mechanism of Action cell_wall Cell Wall cell_membrane Cell Membrane (Ergosterol-rich) cell_wall->cell_membrane ion_leakage Ion Leakage (K+, H+) cell_membrane->ion_leakage Causes cytoplasm Cytoplasm compound This compound (Sesquiterpenoid) compound->cell_wall Passage membrane_disruption Membrane Disruption compound->membrane_disruption Direct Interaction membrane_disruption->cell_membrane Targets cell_death Fungal Cell Death ion_leakage->cell_death Leads to

Caption: Postulated mechanism of action for sesquiterpenoid antifungal agents.

Application Notes and Protocols for Antibacterial Assays Using 15-Dihydroepioxylubimin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Dihydroepioxylubimin is a sesquiterpenoid natural product that holds potential for development as a novel antibacterial agent. This document provides detailed application notes and standardized protocols for evaluating the antibacterial efficacy of this compound. The methodologies described herein are based on established techniques for assessing the antimicrobial activity of natural products.[1] These protocols are intended to serve as a comprehensive guide for researchers in microbiology, natural product chemistry, and drug discovery.

Data Presentation

The quantitative results of antibacterial assays are crucial for determining the potency and spectrum of activity of a test compound. The following tables provide a template for presenting such data. Please note that the data presented here are illustrative examples, as specific experimental values for this compound are not yet publicly available.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainATCC NumberMIC (µg/mL)
Staphylococcus aureusPositive29213[Data]
Enterococcus faecalisPositive29212[Data]
Escherichia coliNegative25922[Data]
Pseudomonas aeruginosaNegative27853[Data]

Data in this table is illustrative. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[2]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainATCC NumberMBC (µg/mL)
Staphylococcus aureusPositive29213[Data]
Enterococcus faecalisPositive29212[Data]
Escherichia coliNegative25922[Data]
Pseudomonas aeruginosaNegative27853[Data]

Data in this table is illustrative. MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Table 3: Zone of Inhibition for this compound

Bacterial StrainGram StainATCC NumberDisc Content (µg)Zone of Inhibition (mm)
Staphylococcus aureusPositive29213[Data][Data]
Enterococcus faecalisPositive29212[Data][Data]
Escherichia coliNegative25922[Data][Data]
Pseudomonas aeruginosaNegative27853[Data][Data]

Data in this table is illustrative. The zone of inhibition is a measure of the effectiveness of an antimicrobial agent against a specific microorganism.[3][4][5][6]

Experimental Protocols

The following are detailed protocols for conducting antibacterial assays with this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[7]

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[1]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum 1:100 in MHB to obtain a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Serial Dilutions:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at a starting concentration, e.g., 256 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a follow-up to the MIC test to determine if the compound is bactericidal or bacteriostatic.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC wells:

    • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Agar Disc Diffusion (Kirby-Bauer) Assay

This qualitative method assesses the antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.[3][4][5][6][8]

Materials:

  • This compound solution

  • Sterile filter paper discs (6 mm diameter)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator (37°C)

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum and Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

    • Using a sterile swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a confluent lawn.

    • Allow the plate to dry for a few minutes.

  • Application of Discs:

    • Aseptically apply a known amount of the this compound solution onto a sterile filter paper disc.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disc onto the center of the inoculated MHA plate.

    • A disc with the solvent alone should be used as a negative control, and a disc with a standard antibiotic can be used as a positive control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disc in millimeters.

Visualizations

The following diagrams illustrate the experimental workflow and potential mechanisms of antibacterial action.

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_results Data Analysis Bacterial_Culture Bacterial Culture MIC_Assay MIC Assay (Broth Microdilution) Bacterial_Culture->MIC_Assay Disc_Diffusion Disc Diffusion Assay Bacterial_Culture->Disc_Diffusion Compound_Prep Prepare this compound Stock Solution Compound_Prep->MIC_Assay Compound_Prep->Disc_Diffusion MBC_Assay MBC Assay MIC_Assay->MBC_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value MBC_Value Determine MBC Value MBC_Assay->MBC_Value Zone_of_Inhibition Measure Zone of Inhibition Disc_Diffusion->Zone_of_Inhibition

Caption: Experimental workflow for antibacterial susceptibility testing.

Caption: Potential antibacterial mechanisms of action.

References

Application Notes and Protocols for the Study of Sesquiterpenoid Phytoalexins in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds that are synthesized and accumulate in plants upon exposure to biotic or abiotic stress. Sesquiterpenoids, a class of C15 terpenoids, represent a significant category of phytoalexins with demonstrated roles in plant defense against pathogenic fungi and bacteria. 15-Dihydroepioxylubimin is a sesquiterpenoid that has been isolated from Datura metel. While detailed signaling studies on this compound are not extensively available in publicly accessible literature, the general principles and methodologies for investigating the role of sesquiterpenoid phytoalexins in plant defense are well-established.

This document provides a generalized framework and protocols applicable to the study of sesquiterpenoid phytoalexins, like this compound, in plant defense signaling. The methodologies outlined below are based on established techniques for phytoalexin research and can be adapted for specific compounds and plant-pathogen systems.

Applications in Research and Development

The study of sesquiterpenoid phytoalexins is crucial for:

  • Understanding Plant Immunity: Elucidating the molecular mechanisms by which plants defend themselves against pathogens.

  • Crop Improvement: Identifying markers for disease resistance and developing strategies to enhance crop resilience.

  • Novel Antimicrobial Discovery: Screening for and characterizing new bioactive compounds with potential applications in agriculture and medicine.

  • Drug Development: Investigating the pharmacological potential of plant-derived compounds.

Quantitative Data Summary

The following tables represent hypothetical quantitative data that could be generated from experiments investigating the bioactivity of a representative sesquiterpenoid phytoalexin. These are provided as templates for data presentation.

Table 1: In Vitro Antifungal Activity of a Sesquiterpenoid Phytoalexin

Fungal PathogenConcentration (µg/mL)Mycelial Growth Inhibition (%)EC₅₀ (µg/mL)
Fusarium oxysporum1025.3 ± 2.135.8
2548.9 ± 3.5
5072.1 ± 4.2
10091.5 ± 2.8
Botrytis cinerea1018.7 ± 1.945.2
2542.1 ± 3.1
5065.8 ± 3.9
10085.4 ± 4.5

Table 2: Induction of Sesquiterpenoid Phytoalexin in Plant Tissue Upon Elicitor Treatment

Elicitor TreatmentTime Post-Treatment (hours)Phytoalexin Concentration (µg/g fresh weight)
Control (Water)241.2 ± 0.3
481.5 ± 0.4
Chitin (100 µg/mL)2415.7 ± 2.1
4832.4 ± 3.5
Salicylic Acid (1 mM)248.9 ± 1.5
4818.6 ± 2.8

Experimental Protocols

Protocol 1: Extraction and Quantification of Sesquiterpenoid Phytoalexins from Plant Tissue

Objective: To extract and quantify the concentration of a specific sesquiterpenoid phytoalexin from plant tissue following elicitor treatment or pathogen infection.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or MS detector

  • Analytical standard of the target phytoalexin

Procedure:

  • Harvest plant tissue at designated time points and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube.

  • Add 10 mL of ethyl acetate and vortex thoroughly for 1 minute.

  • Sonicate the sample for 15 minutes in a water bath.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction process on the pellet two more times.

  • Pool the supernatants and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Re-dissolve the residue in a known volume of methanol (e.g., 1 mL).

  • Filter the solution through a 0.22 µm syringe filter.

  • Analyze the sample using HPLC. Create a standard curve using the analytical standard to quantify the phytoalexin concentration in the sample.

Protocol 2: In Vitro Antifungal Bioassay

Objective: To determine the direct antifungal activity of a purified sesquiterpenoid phytoalexin.

Materials:

  • Purified sesquiterpenoid phytoalexin

  • Fungal pathogen of interest (e.g., Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Prepare a stock solution of the phytoalexin in DMSO.

  • Add appropriate volumes of the phytoalexin stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and the control (typically <1%).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

Visualizations

plant_defense_signaling pathogen Pathogen (e.g., Fungus) pamps PAMPs/MAMPs pathogen->pamps releases prr Pattern Recognition Receptors (PRRs) pamps->prr recognized by ros Reactive Oxygen Species (ROS) Burst prr->ros activates mapk MAP Kinase Cascade prr->mapk activates defense_response Plant Defense Response ros->defense_response transcription_factors Transcription Factors (e.g., WRKY) mapk->transcription_factors activates defense_genes Defense Gene Expression transcription_factors->defense_genes induces phytoalexin_biosynthesis Sesquiterpenoid Phytoalexin Biosynthesis defense_genes->phytoalexin_biosynthesis encodes enzymes for phytoalexin This compound (and other phytoalexins) phytoalexin_biosynthesis->phytoalexin produces phytoalexin->pathogen inhibits phytoalexin->defense_response

Caption: Generalized plant defense signaling pathway.

experimental_workflow start Start: Plant Treatment (Elicitor or Pathogen) harvest Harvest Plant Tissue at Time Points start->harvest extraction Extraction of Phytoalexins harvest->extraction quantification HPLC Quantification extraction->quantification bioassay In Vitro Antifungal Bioassay extraction->bioassay data_analysis Data Analysis and Interpretation quantification->data_analysis bioassay->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for phytoalexin analysis.

Application Notes and Protocols for High-Purity 15-Dihydroepioxylubimin in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the procurement, handling, and potential research applications of high-purity 15-Dihydroepioxylubimin. Detailed protocols for assessing its biological activities, specifically its anti-inflammatory and cytotoxic effects, are provided to facilitate experimental design and execution.

Product Information and Procurement

This compound is a sesquiterpenoid natural product isolated from plants of the Datura genus, notably Datura metel. It is available from various chemical suppliers as a high-purity compound, typically greater than 98%, intended for research purposes.

Chemical and Physical Properties:

PropertyValue
CAS Number 129214-59-1
Molecular Formula C₁₅H₂₆O₃
Molecular Weight 254.37 g/mol
Appearance White to off-white solid
Purity >98% (typically verified by HPLC)
Solubility Soluble in DMSO, ethanol, and methanol
Storage Store at -20°C for long-term stability

Recommended Suppliers:

SupplierWebsiteNotes
Biopurify--INVALID-LINK--Offers a range of phytochemicals.
Real-Gene Labs--INVALID-LINK--Provides natural compounds for research.
BioCrick--INVALID-LINK--Specializes in high-purity natural products.
MedChemExpress--INVALID-LINK--Offers a wide range of bioactive small molecules.

Research Applications

Based on the biological activities of related sesquiterpenoids isolated from Datura metel, this compound is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Research: Sesquiterpenoids from Datura metel have been shown to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory response.[1][2] This suggests that this compound may be a valuable tool for studying inflammatory pathways and for the development of novel anti-inflammatory agents.

  • Cancer Research: Cytotoxic activity against various cancer cell lines has been reported for sesquiterpenoids.[1][3] Therefore, this compound can be explored for its potential as an anticancer agent, and to elucidate its mechanism of action.

Experimental Protocols

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in the murine macrophage cell line RAW 264.7.[1][4][5]

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the fresh medium containing the test compound. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the vehicle control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

Experimental Workflow for NO Inhibition Assay

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement and Analysis culture Culture RAW 264.7 Cells seed Seed cells in 96-well plate (5x10^4 cells/well) culture->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 1h treat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate for 24h stimulate->incubate3 supernatant Collect supernatant incubate3->supernatant griess Add Griess Reagent supernatant->griess incubate4 Incubate for 10 min griess->incubate4 read Read absorbance at 540 nm incubate4->read analyze Calculate NO inhibition read->analyze

Caption: Workflow for Nitric Oxide Inhibition Assay.

In Vitro Cytotoxicity: MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of choice (e.g., HeLa, HepG2)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow for MTT Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Reaction and Measurement cluster_3 Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Signaling Pathways

The biological effects of sesquiterpenoids are often mediated through the modulation of key signaling pathways.

Anti-inflammatory Signaling

Sesquiterpenoids have been reported to exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways.[2][7][8]

Potential Anti-inflammatory Mechanism of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Compound This compound Compound->IKK Compound->NFkB

Caption: Potential inhibition of the NF-κB pathway.

Cytotoxicity Signaling

The cytotoxic effects of sesquiterpenoids in cancer cells can be mediated through the induction of apoptosis (programmed cell death).[9][10]

Potential Cytotoxic Mechanism of this compound

G Compound This compound ROS ↑ ROS Production Compound->ROS Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential induction of apoptosis via the mitochondrial pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 15-Dihydroepioxylubimin for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 15-Dihydroepioxylubimin for bioassays.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound.

Problem Potential Cause Suggested Solution
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in common organic solvents.1. Try gentle heating: Warm the solution to 37°C. 2. Use sonication: Place the vial in a sonicator bath for 5-10 minutes. 3. Test alternative solvents: Consider using N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
The compound precipitates upon dilution of the organic stock solution into the aqueous assay buffer. The final concentration of the organic co-solvent is insufficient to maintain solubility, or the compound's solubility limit in the final aqueous medium has been exceeded.1. Reduce the final concentration: Test lower final concentrations of this compound. 2. Increase the co-solvent percentage: Ensure the final co-solvent concentration is at an acceptable level for your assay (typically ≤0.5% for DMSO to avoid cellular toxicity)[1][2]. For many cell lines, keeping the DMSO concentration at or below 0.1% is recommended to be safe[3][4]. 3. Use an alternative co-solvent: Test other solvents like ethanol or polyethylene glycol 400 (PEG 400).
The prepared solution is cloudy or contains visible particles. The compound is not fully dissolved or has precipitated out of solution.1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the actual concentration of the compound. 2. Re-evaluate the solubilization method: The chosen solvent system may not be appropriate. Consider more advanced techniques outlined below.
Inconsistent results are observed between experiments. This could be due to incomplete solubilization or precipitation of the compound during the experiment.1. Prepare fresh stock solutions: Do not use old stock solutions where the compound may have degraded or precipitated. 2. Visually inspect solutions: Before each use, carefully inspect the solution for any signs of precipitation. 3. Vortex before use: Ensure the solution is homogeneous before adding it to your assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for dissolving this compound for a bioassay?

The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose[1].

Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final concentration of 0.5% DMSO is tolerated, though some may be more sensitive[1][2]. It is highly recommended to keep the final DMSO concentration at or below 0.1%[3][4]. A vehicle control (media with the same percentage of DMSO but without the compound) should always be included in your experiments.

Q3: My compound is still not soluble enough with co-solvents. What are the next steps?

If co-solvents alone are insufficient, more advanced formulation strategies can be employed. These include the use of surfactants, complexation with cyclodextrins, or preparing a lipid-based formulation.

Q4: How can surfactants help improve the solubility of this compound?

Surfactants, such as Tweens, Polysorbates, or Pluronics, can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, thereby increasing their apparent solubility in the aqueous medium[5][6].

Q5: What is cyclodextrin complexation and how can it be used for this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, like this compound, effectively encapsulating the drug and increasing its water solubility[7][8]. Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used and can lead to a significant increase in solubility[7].

Quantitative Data on Solubilization Strategies

The following table summarizes common solubilization agents and their typical working concentrations. Note that the optimal agent and concentration must be determined empirically for this compound and your specific assay system.

Solubilization Strategy Agent Typical Stock Concentration Typical Final Assay Concentration Key Considerations
Co-solvency DMSO10-50 mM≤ 0.5% (v/v)[1][2]Potential for cytotoxicity at higher concentrations. A vehicle control is essential.
Ethanol10-50 mM≤ 1% (v/v)Can be toxic to some cell lines.
PEG 40010-50 mM≤ 1% (v/v)Generally less toxic than DMSO or ethanol.
Surfactant/Micellar Solubilization Tween 801-10% (w/v)0.01-0.1% (w/v)Can interfere with some biological assays.
Pluronic F-681-10% (w/v)0.02-0.1% (w/v)Biocompatible and widely used in cell culture.
Cyclodextrin Complexation HP-β-CD10-40% (w/v)0.1-2% (w/v)Can potentially extract cholesterol from cell membranes at high concentrations.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weigh out a precise amount of this compound powder.

  • Add a sufficient volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously.

  • If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing the working solution, dilute the stock solution into the aqueous assay buffer, ensuring the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.5%)[1][2].

Protocol 2: Preparation of a this compound-Cyclodextrin Complex by Lyophilization

This method is adapted from protocols for other hydrophobic drugs and aims to create a water-soluble powder of the complex[9][10][11].

  • Preparation of Solutions:

    • Dissolve the desired amount of this compound in tertiary butyl alcohol (TBA).

    • In a separate container, dissolve a molar excess (e.g., 1:2 or 1:3 ratio of compound to cyclodextrin) of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Mixing:

    • Slowly add the this compound solution in TBA to the aqueous HP-β-CD solution while stirring. A typical volume ratio might be 1:1 (v/v) of TBA to water[10].

  • Filtration:

    • Filter the resulting solution through a 0.22 µm filter to sterilize it and remove any undissolved material.

  • Lyophilization (Freeze-Drying):

    • Freeze the solution (e.g., at -80°C) and then lyophilize it until a dry, fluffy powder is obtained. This process removes both the water and the TBA.

  • Reconstitution:

    • The resulting powder is the this compound-HP-β-CD complex, which should be readily soluble in your aqueous assay buffer.

Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_primary Primary Approach: Co-solvency cluster_advanced Advanced Approaches cluster_end End Goal start This compound Powder dissolve_dmso Dissolve in DMSO (or other organic solvent) start->dissolve_dmso dilute Dilute into Aqueous Buffer dissolve_dmso->dilute check_sol Is it Soluble? dilute->check_sol bioassay Proceed to Bioassay check_sol->bioassay Yes precipitate Precipitation/ Insolubility check_sol->precipitate No surfactant Use Surfactants (e.g., Tween 80, Pluronic F-68) surfactant->bioassay cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) cyclodextrin->bioassay precipitate->surfactant precipitate->cyclodextrin

Caption: A decision workflow for solubilizing this compound.

signaling_pathway cluster_components Components cluster_process Complexation Process cluster_result Result compound This compound (Hydrophobic) complex Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (HP-β-CD) cyclodextrin->complex Forms Cavity soluble Water-Soluble Compound complex->soluble

Caption: The logical relationship of cyclodextrin complexation for solubility enhancement.

References

15-Dihydroepioxylubimin stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 15-Dihydroepioxylubimin

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability and degradation challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored desiccated at -20°C. It is crucial to keep the container tightly closed and protected from direct sunlight or heat sources to maintain its integrity.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be prepared on the day of use for best results. If advance preparation is necessary, solutions must be sealed tightly and stored at or below -20°C. Under these conditions, stock solutions are generally stable for several months. Before use, allow the vial to warm to room temperature for at least one hour before opening to prevent condensation.

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Q4: My compound appears to be degrading in solution, even when stored at -20°C. What could be the cause?

A4: Several factors beyond temperature can contribute to solution instability. These may include:

  • Oxidation: Sesquiterpenoids can be susceptible to oxidation. Consider purging stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing.

  • pH Sensitivity: The compound may be unstable in acidic or basic conditions. Ensure the solvent is neutral and free of acidic or basic impurities.

  • Photodegradation: Exposure to light, especially UV light, can initiate degradation. Store solutions in amber vials or wrap vials in foil to protect them from light.

  • Repeated Freeze-Thaw Cycles: Avoid frequent freezing and thawing of stock solutions. Aliquot the stock solution into smaller, single-use vials to minimize temperature cycling.

Q5: How can I improve the solubility of this compound for my experiments?

A5: If you experience solubility issues, gently warming the solution to 37°C and using an ultrasonic bath for a short period can help achieve higher solubility.

Troubleshooting Guide

This guide addresses specific experimental issues related to the stability and degradation of this compound.

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Stability in Media: Perform a time-course experiment by incubating this compound in your cell culture or assay buffer for the duration of your experiment.

    • Analyze Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium, extract the compound, and analyze it via HPLC or LC-MS to quantify the amount of intact this compound remaining.

    • Adjust Protocol: If significant degradation is observed, consider reducing the incubation time, preparing fresh solutions for each experiment, or evaluating if a different solvent system for initial dissolution is more compatible with your assay conditions.

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
  • Possible Cause: The compound is degrading into one or more new chemical entities.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: To identify potential degradation products, subject a solution of this compound to stress conditions (e.g., acid, base, heat, oxidation, and light). This can help in presumptively identifying the unknown peaks.

    • Characterize Degradants: If a significant degradation product is formed, further analysis using techniques like high-resolution mass spectrometry (HRMS) and NMR may be necessary to elucidate its structure.

    • Optimize Analytical Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from all potential degradants.

Quantitative Data Summary

The following tables provide templates for organizing and presenting stability data for this compound.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionTime PointPurity (%) by HPLCAppearance
-20°C, Desiccated0 Months99.5White Powder
-20°C, Desiccated6 Months99.4White Powder
-20°C, Desiccated12 Months99.2White Powder
4°C, Desiccated6 Months98.1White Powder
Room Temp, Ambient1 Month95.3Off-white Powder

Table 2: Stability of this compound in Solution (1 mg/mL in DMSO)

Storage ConditionTime Point% Remaining (Parent Compound)
-20°C0 Days100.0
-20°C7 Days99.8
-20°C30 Days99.1
4°C7 Days97.5
Room Temperature24 Hours92.0

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment
  • Objective: To quantify the purity of this compound and monitor its degradation over time.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • Start at 30% A, increase to 95% A over 20 minutes.

      • Hold at 95% A for 5 minutes.

      • Return to 3

Technical Support Center: Optimizing 15-Dihydroepioxylubimin Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of 15-Dihydroepioxylubimin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its concentration important?

This compound is a sesquiterpenoid phytoalexin, a class of antimicrobial compounds produced by plants in response to stress.[1][2] Optimizing its concentration is crucial for studying its biological activity, determining its efficacy in drug development, and ensuring experimental reproducibility.

Q2: I am experiencing low yields of this compound in my plant extractions. What are the potential causes?

Low yields can stem from several factors:

  • Suboptimal Elicitation: The type and concentration of the elicitor used to induce phytoalexin production may not be optimal.[3][4]

  • Incorrect Harvest Time: The timing of harvest after elicitation is critical, as phytoalexin concentrations can change over time.

  • Inefficient Extraction: The solvent system and extraction method may not be suitable for this compound.

  • Plant Material Variability: The age, health, and genetic background of the plant material can significantly influence phytoalexin production.

Q3: How can I improve the stability of this compound during storage?

This compound, like many natural products, can be sensitive to degradation. To enhance stability:

  • Temperature: Store purified samples at low temperatures, preferably -20°C or -80°C.

  • Light: Protect samples from light by using amber vials or storing them in the dark.

  • Oxygen: Consider storing samples under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent: Store in a non-reactive solvent and be aware of potential degradation pathways in protic solvents.

Q4: What analytical methods are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and reliable method for the quantification of sesquiterpenoids. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization to improve volatility.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Detectable this compound Ineffective elicitorTest a range of elicitors (e.g., arachidonic acid, fungal cell wall extracts) at different concentrations.[3][4]
Inappropriate incubation time post-elicitationPerform a time-course experiment to determine the peak accumulation time of this compound.
Inefficient extraction solventExperiment with different solvent systems of varying polarity (e.g., methanol, ethyl acetate, hexane).
Inconsistent Results Between Batches Variability in plant materialUse plant material of the same age and from a consistent genetic background. Ensure uniform growing conditions.
Inconsistent elicitationStandardize the elicitor preparation and application procedure.
Degradation of the compoundFollow proper storage procedures and minimize freeze-thaw cycles.
Poor Chromatographic Peak Shape Inappropriate HPLC column or mobile phaseOptimize the HPLC method by testing different columns (e.g., C18, C8) and mobile phase compositions.
Sample overloadDilute the sample before injection.
Co-eluting impuritiesImprove the sample purification process using techniques like solid-phase extraction (SPE) or preparative chromatography.

Experimental Protocols

Protocol 1: Elicitation and Extraction of this compound from Plant Tissue
  • Plant Material: Use healthy, young plant tissue (e.g., potato tuber slices).

  • Elicitation: Prepare a solution of a suitable elicitor, such as arachidonic acid (100 µg/mL in a buffer). Apply the elicitor solution evenly to the plant tissue surface.

  • Incubation: Incubate the treated tissue in a dark, humid environment at room temperature for 48-72 hours.

  • Extraction:

    • Harvest the tissue and homogenize it in a suitable solvent (e.g., ethyl acetate).

    • Sonicate the mixture for 15 minutes.

    • Centrifuge to pellet the solid material.

    • Collect the supernatant containing the extracted compounds.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure to obtain a crude extract.

Protocol 2: Quantification of this compound by HPLC-UV
  • Sample Preparation: Redissolve the crude extract in a known volume of the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard.

  • Quantification: Create a standard curve using known concentrations of a purified this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Material Select Plant Material Elicitation Elicitation Plant_Material->Elicitation Elicitor_Prep Prepare Elicitor Elicitor_Prep->Elicitation Incubation Incubation Elicitation->Incubation Extraction Extraction Incubation->Extraction Purification Purification Extraction->Purification Quantification Quantification (HPLC/GC-MS) Purification->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for optimizing this compound.

Factors_Influencing_Concentration cluster_biotic Biotic Factors cluster_abiotic Abiotic Factors cluster_experimental Experimental Parameters Concentration This compound Concentration Plant_Genotype Plant Genotype Plant_Genotype->Concentration Plant_Age Plant Age Plant_Age->Concentration Elicitor_Type Elicitor Type Elicitor_Type->Concentration Temperature Temperature Temperature->Concentration Light Light Light->Concentration pH pH pH->Concentration Extraction_Solvent Extraction Solvent Extraction_Solvent->Concentration Incubation_Time Incubation Time Incubation_Time->Concentration Storage_Conditions Storage Conditions Storage_Conditions->Concentration

Caption: Factors influencing this compound concentration.

Phytoalexin_Signaling_Pathway Elicitor Elicitor Receptor Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade ROS->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Biosynthesis_Genes Phytoalexin Biosynthesis Genes Transcription_Factors->Biosynthesis_Genes Phytoalexin_Production This compound Production Biosynthesis_Genes->Phytoalexin_Production

Caption: A putative signaling pathway for phytoalexin production.

References

interference in 15-Dihydroepioxylubimin detection by other metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Dihydroepioxylubimin. It addresses common challenges related to interference from other metabolites during its detection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which biological systems is it found?

This compound is a sesquiterpenoid phytoalexin. Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. This compound is primarily found in plants of the Solanaceae family, such as potato (Solanum tuberosum), where it plays a role in the defense mechanisms against microbial pathogens.

Q2: Which analytical methods are most commonly used for the detection of this compound?

The most common and effective methods for the detection and quantification of this compound are hyphenated chromatographic techniques coupled with mass spectrometry. These include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of sesquiterpenoids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of volatile and semi-volatile compounds like sesquiterpenoids.

Q3: What are the main challenges in the accurate detection of this compound?

The primary challenge in the accurate detection of this compound is interference from other structurally similar metabolites that are often co-extracted from the plant matrix. These interferences can be categorized as:

  • Isobaric Interference: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound.

  • Isomeric Interference: Compounds with the same molecular formula and mass but different structural arrangements.

These interferences can lead to inaccurate quantification and misidentification.

Troubleshooting Guide: Interference in this compound Detection

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Co-elution of Interfering Metabolites with this compound

Symptoms:

  • Poor chromatographic peak shape for the analyte of interest.

  • Inability to resolve the this compound peak from other components.

  • Inconsistent quantification results.

Potential Causes:

  • Suboptimal chromatographic conditions.

  • Presence of structurally related phytoalexins that are co-produced by the plant.

Solutions:

  • Chromatographic Method Optimization:

    • Column Selection: Utilize a column with a different selectivity. For instance, if you are using a C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column to achieve different retention mechanisms.

    • Gradient Optimization: Adjust the gradient elution profile of the mobile phase to improve the separation of closely eluting compounds. A shallower gradient can often enhance resolution.

    • Temperature Control: Optimize the column temperature, as it can influence the retention times and selectivity of the separation.

  • Sample Preparation:

    • Employ a more selective extraction method, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.

Problem 2: Inaccurate Quantification due to Isobaric Interference

Symptoms:

  • Overestimation of the concentration of this compound.

  • Detection of the target analyte in blank or control samples.

Potential Causes:

  • Co-eluting compounds with the same nominal mass as this compound. A key challenge is the presence of other sesquiterpenoid phytoalexins with very similar molecular weights.

Solutions:

  • High-Resolution Mass Spectrometry (HRMS): Use a mass spectrometer with high resolving power (e.g., Orbitrap or TOF) to differentiate between compounds with very close molecular weights based on their exact mass.

  • Tandem Mass Spectrometry (MS/MS): Develop a Multiple Reaction Monitoring (MRM) method with specific precursor-to-product ion transitions for this compound. This enhances selectivity by monitoring unique fragment ions.

Problem 3: Misidentification of this compound due to Isomeric Interference

Symptoms:

  • Incorrect identification of the target compound.

  • Ambiguous mass spectral data.

Potential Causes:

  • Presence of isomers with identical mass and similar fragmentation patterns. For example, epimers or other structural isomers of this compound may be present.

Solutions:

  • Chromatographic Separation: As with co-elution, optimizing the chromatographic method is crucial for separating isomers. Chiral chromatography may be necessary if enantiomers are present.

  • Reference Standards: Whenever possible, use a certified reference standard of this compound to confirm its retention time and mass spectral fragmentation pattern.

  • Fragmentation Analysis: Carefully analyze the full scan and product ion mass spectra to identify unique fragment ions that can differentiate between isomers.

Quantitative Data on Potential Interfering Metabolites

The following table summarizes the key properties of this compound and other co-occurring phytoalexins in potato that can cause interference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes on Potential Interference
This compound C15H26O3254.37Target Analyte
LubiminC15H24O2236.35Different molecular weight, but structurally related. Can interfere if chromatographic separation is poor.
RishitinC14H22O2222.32Different molecular weight, but a common phytoalexin in potato that may be present in high concentrations.
SolavetivoneC15H22O218.33Different molecular weight, but another sesquiterpenoid phytoalexin that can be co-extracted.
OxylubiminC15H24O3252.35Very close molecular weight to this compound, posing a high risk of isobaric interference.

Experimental Protocols

General Sample Preparation Protocol for Phytoalexin Analysis from Potato Tubers
  • Sample Collection: Collect fresh potato tuber tissue, preferably from the site of pathogen infection or elicitor treatment.

  • Homogenization: Homogenize the tissue in a suitable solvent (e.g., methanol or ethyl acetate) at a ratio of 1:5 (w/v).

  • Extraction: Perform extraction using ultrasonication or shaking for 30-60 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Suggested LC-MS/MS Parameters for Sesquiterpenoid Analysis
  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions should be optimized using a standard of this compound.

Visualizations

Logical Workflow for Troubleshooting Interference Issues

Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_diagnosis Initial Diagnosis cluster_solutions Troubleshooting Steps Symptom Poor Peak Shape / Inaccurate Quantification Coelution Co-elution of Interfering Metabolites Symptom->Coelution Isobaric Isobaric Interference Symptom->Isobaric Isomeric Isomeric Interference Symptom->Isomeric OptimizeLC Optimize LC Method (Gradient, Column, Temp) Coelution->OptimizeLC Primary Solution ImproveSamplePrep Improve Sample Prep (e.g., SPE) Coelution->ImproveSamplePrep Secondary Solution Isobaric->OptimizeLC Also helpful UseHRMS Utilize High-Resolution Mass Spectrometry Isobaric->UseHRMS Primary Solution DevelopMRM Develop Specific MRM Method Isobaric->DevelopMRM Secondary Solution Isomeric->OptimizeLC Primary Solution UseStandard Use Reference Standard Isomeric->UseStandard Crucial for Confirmation AnalyzeFragments Analyze Fragmentation Patterns Isomeric->AnalyzeFragments For differentiation

Caption: A flowchart outlining the troubleshooting process for interference issues in this compound detection.

Signaling Pathway for Phytoalexin Biosynthesis

Phytoalexin_Biosynthesis cluster_stimulus External Stimulus cluster_pathway Plant Defense Response cluster_products Phytoalexin Production Pathogen Pathogen Attack (e.g., Fungi, Bacteria) Signal Signal Transduction Cascade Pathogen->Signal Gene Activation of Defense Genes Signal->Gene Enzymes Synthesis of Biosynthetic Enzymes Gene->Enzymes Pathway Sesquiterpenoid Biosynthesis Pathway Enzymes->Pathway Target This compound Pathway->Target Interferent1 Lubimin Pathway->Interferent1 Interferent2 Rishitin Pathway->Interferent2 Interferent3 Solavetivone Pathway->Interferent3 Interferent4 Oxylubimin Pathway->Interferent4

Caption: A simplified signaling pathway illustrating the induction of phytoalexin biosynthesis in plants.

Technical Support Center: Enhancing the Biological Activity of 15-Dihydroepioxylubimin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 15-Dihydroepioxylubimin and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis & Purification
Problem Potential Cause Suggested Solution
Low or no yield of the desired derivative Incomplete reaction- Ensure all reagents are fresh and of high purity. - Increase reaction time or temperature. - Use a catalyst if applicable to the reaction type.
Degradation of starting material or product- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use degassed solvents. - Protect sensitive functional groups during synthesis.
Incorrect stoichiometry- Carefully check the molar ratios of all reactants.
Difficulty in purifying the final compound Co-elution with impurities during chromatography- Optimize the mobile phase for High-Performance Liquid Chromatography (HPLC) by varying the solvent ratio or adding modifiers. - Try a different stationary phase (e.g., reverse-phase, normal-phase). - Consider alternative purification techniques like High-Speed Counter-Current Chromatography (HSCCC).[1][2]
Compound instability on silica gel- Use a less acidic or deactivated silica gel for column chromatography. - Perform purification at a lower temperature.
Compound decomposition during storage Sensitivity to light, air, or temperature- Store purified compounds under an inert atmosphere at low temperatures (-20°C or -80°C). - Protect from light by using amber vials.
Biological Assays (Antifungal Activity)
Problem Potential Cause Suggested Solution
Inconsistent or non-reproducible antifungal activity Inaccurate compound concentration- Ensure the compound is fully dissolved in the solvent before preparing dilutions. - Use a calibrated pipette for accurate liquid handling. - Prepare fresh stock solutions for each experiment.
Variability in fungal inoculum- Standardize the inoculum preparation by using a spectrophotometer to measure spore suspension density. - Use a consistent age and growth phase of the fungal culture.
Compound precipitation in the assay medium- Use a co-solvent (e.g., DMSO) at a final concentration that is non-toxic to the fungi. - Test the solubility of the compound in the assay medium before starting the experiment.
High background noise or false positives Contamination of the assay- Use sterile techniques and materials throughout the experiment. - Include a solvent control to assess the effect of the vehicle on fungal growth.
Intrinsic fluorescence or color of the compound interfering with readout- Use a plate reader with appropriate filters to minimize interference. - Consider a different assay method that is not based on colorimetric or fluorometric detection.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound derivatives?

A1: A common precursor for the synthesis of vetispirane-type sesquiterpenoids like lubimin and its derivatives is (R)-(-)-carvone.[3] The synthesis often involves a convergent route, coupling different chiral fragments to build the complex carbocyclic skeleton.

Q2: What are the key considerations for purifying sesquiterpenoid phytoalexins like this compound derivatives?

A2: Sesquiterpenoid phytoalexins can be sensitive to heat and acidic conditions. For purification, High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is often effective.[4][5][6] A gradient elution with solvents like acetonitrile and water, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape, is a common approach.[4][5] For larger scale purification, High-Speed Counter-Current Chromatography (HSCCC) can be a valuable alternative to avoid degradation on solid supports.[1][2]

Q3: How can I assess the antifungal activity of my synthesized derivatives?

A3: The antifungal activity can be determined using various in vitro assays. The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound.[7][8] Another method is the agar-well diffusion assay, which provides a qualitative measure of antifungal activity.[9]

Q4: My this compound derivative shows low solubility in aqueous media. How can I perform biological assays?

A4: To overcome solubility issues, you can dissolve your compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution. This stock solution can then be diluted in the aqueous assay medium. It is crucial to include a solvent control in your experiment to ensure that the final concentration of the solvent does not affect the biological activity being measured.

Q5: Are there any known stability issues with sesquiterpenoid phytoalexins during experiments?

A5: Yes, some sesquiterpenoid phytoalexins can be unstable under certain conditions. They can be sensitive to light, high temperatures, and extreme pH, which can lead to degradation or rearrangement.[10] It is recommended to store samples in the dark at low temperatures and to be mindful of the pH of buffers and media used in experiments.

Quantitative Data Presentation

The following table summarizes the antifungal activity of various sesquiterpenoid derivatives against different fungal pathogens. This data can serve as a reference for comparing the activity of newly synthesized this compound derivatives.

Compound ClassSpecific DerivativeFungal PathogenActivity MetricValue (µg/mL)
Xanthatin Derivatives Compound 2gFusarium solaniIC5078.91
Compound 2oFusarium solaniIC5064.51
Coumarin Derivatives Compound 3nAlternaria alternataEC5096.7[1]
Compound 4eAlternaria alternataEC5092.1[1]
Compound 3nAlternaria solaniEC50107.4[1]
Compound 4eAlternaria solaniEC50144.5[1]
Nitrofuran Derivatives Compound 11Histoplasma capsulatumMIC900.48[8]
Compound 3Paracoccidioides brasiliensisMIC900.48[8]
Compound 9Paracoccidioides brasiliensisMIC900.48[8]
Compound 8Trichophyton rubrumMIC900.98[8]
Compound 9Trichophyton rubrumMIC900.98[8]
Compound 12Trichophyton rubrumMIC900.98[8]
Compound 13Trichophyton rubrumMIC900.98[8]
Compound 8Trichophyton mentagrophytesMIC900.98[8]
Compound 12Trichophyton mentagrophytesMIC900.98[8]
Compound 13Trichophyton mentagrophytesMIC900.98[8]
Compound 1Candida spp.MIC903.9[8]
Compound 5Cryptococcus neoformansMIC903.9[8]

Experimental Protocols

General Protocol for the Synthesis of a Vetispirane Sesquiterpenoid Derivative (adapted from Rishitin Synthesis)

This protocol provides a generalized workflow for the synthesis of a vetispirane sesquiterpenoid, which can be adapted for this compound derivatives. The synthesis of rishitin, a related phytoalexin, often starts from (R)-(-)-carvone.[3]

  • Preparation of Key Intermediates: Synthesize the necessary chiral building blocks. This may involve multiple steps including functional group transformations and protection.

  • Coupling Reaction: Convergently couple the prepared intermediates. This is a critical step to assemble the core vetispirane skeleton.

  • Cyclization: Perform a radical cyclization to form the characteristic spirocyclic system. This step is often crucial for establishing the correct stereochemistry.

  • Functional Group Manipulation and Deprotection: Modify the functional groups on the core structure to introduce the desired functionalities of the target derivative. This may involve oxidation, reduction, or other transformations. Finally, remove any protecting groups.

  • Purification: Purify the final compound using column chromatography (silica gel or reverse-phase) or HPLC to obtain the derivative with high purity.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Collect spores or mycelial fragments and suspend them in a sterile saline solution. Adjust the suspension to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (fungal inoculum in broth without the compound) and a negative control (broth only). If a solvent is used, include a solvent control (fungal inoculum in broth with the highest concentration of the solvent used).

  • Incubation: Incubate the microtiter plate at an appropriate temperature for the specific fungal strain for a defined period (e.g., 24-72 hours).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a plate reader to measure absorbance or a metabolic indicator dye.

Signaling Pathway Diagrams

The biological activity of phytoalexins is often linked to the activation of plant defense signaling pathways, primarily the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways.

Salicylic_Acid_Pathway cluster_pathogen Pathogen Attack cluster_biosynthesis SA Biosynthesis cluster_signaling SA Signaling Pathogen Pathogen (e.g., Biotrophic Fungi) Chorismate Chorismate Pathogen->Chorismate induces ICS Isochorismate Synthase (ICS) Chorismate->ICS SA Salicylic Acid (SA) ICS->SA NPR1_inactive NPR1 (inactive) (cytosol) SA->NPR1_inactive activates NPR1_active NPR1 (active) (nucleus) NPR1_inactive->NPR1_active translocates TGA TGA Transcription Factors NPR1_active->TGA co-activates Defense_Genes Defense Gene Expression (e.g., PR proteins) TGA->Defense_Genes induces

Caption: Simplified Salicylic Acid (SA) signaling pathway.

Jasmonic_Acid_Pathway cluster_pathogen Pathogen Attack / Wounding cluster_biosynthesis JA Biosynthesis cluster_signaling JA Signaling Stressor Stressor (e.g., Necrotrophic Fungi, Hherbivory) Linolenic_Acid α-Linolenic Acid (in chloroplast) Stressor->Linolenic_Acid induces OPDA 12-oxo-PDA (in peroxisome) Linolenic_Acid->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation JA_Ile JA-Isoleucine (JA-Ile) (active form) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor MYC2 MYC2 Transcription Factor JAZ->MYC2 represses COI1->JAZ promotes degradation Defense_Genes Defense Gene Expression (e.g., Phytoalexins) MYC2->Defense_Genes activates

Caption: Simplified Jasmonic Acid (JA) signaling pathway.

References

Technical Support Center: Synthesis of 15-Dihydroepioxylubimin and Related Vetispirane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a specific total synthesis for 15-Dihydroepioxylubimin has not been detailed in peer-reviewed literature. The following troubleshooting guide is based on established synthetic routes for the closely related and structurally analogous vetispirane sesquiterpenoids, (±)-lubimin and (±)-oxylubimin. The challenges and methodologies presented are highly relevant to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main hurdles in synthesizing this compound and related spiro[4.5]decane sesquiterpenoids lie in the stereocontrolled construction of the spirocyclic core, the selective functionalization of the carbocyclic framework, and the introduction of the requisite stereocenters. The presence of multiple contiguous stereocenters and the need for regioselective oxidations and reductions present significant synthetic challenges.

Q2: Which synthetic strategies are commonly employed for constructing the vetispirane skeleton?

Key strategies often involve an intramolecular aldol condensation or a Robinson annulation to form a key bicyclic intermediate. Another approach involves a Diels-Alder reaction to set up the core structure. The total synthesis of (±)-lubimin and (±)-oxylubimin by Murai, Sato, and Masamune showcases a transformation from a related norsolavetivone derivative.[1]

Q3: How can the stereochemistry of the hydroxyl and isopropenyl groups be controlled?

Achieving the correct relative and absolute stereochemistry is a critical challenge. This is typically addressed through the use of stereoselective reducing agents for ketone reductions, substrate-directed reactions, and the use of chiral auxiliaries or catalysts. For the isopropenyl group, its introduction late in the synthesis via a Wittig reaction or Grignard addition to a ketone are common strategies.

Troubleshooting Guides

Issue 1: Low Yield in the Spirocyclization Step
Symptom Possible Cause Troubleshooting Suggestion
Low conversion to the spirocyclic product.Incomplete reaction due to steric hindrance or inappropriate reaction conditions.- Optimize reaction temperature and time. - Screen different bases or Lewis acids to promote cyclization. - Ensure anhydrous conditions, as water can quench reactive intermediates.
Formation of multiple side products.Lack of regioselectivity in the cyclization.- Employ a protecting group strategy to block alternative reaction sites. - Use a bulkier base to favor the thermodynamically more stable product.
Decomposition of starting material.Harsh reaction conditions.- Lower the reaction temperature. - Use a milder base or acid catalyst.
Issue 2: Poor Stereoselectivity in the Reduction of a Ketone Intermediate
Symptom Possible Cause Troubleshooting Suggestion
Formation of a nearly 1:1 mixture of diastereomeric alcohols.The reducing agent is not selective enough for the specific substrate.- Screen a variety of reducing agents with different steric bulk (e.g., NaBH₄, L-Selectride®, K-Selectride®). - For highly hindered ketones, consider using a catalyst that can direct the hydride delivery.
The undesired diastereomer is the major product.The facial selectivity of the reduction is opposite to the desired outcome.- If substrate control is not effective, consider introducing a directing group, such as a hydroxyl group, that can chelate to the reducing agent and direct the hydride attack.

Experimental Protocols

The following are generalized protocols for key transformations in the synthesis of a lubimin-like core, based on common synthetic methodologies for this class of compounds.

Protocol 1: Stereoselective Ketone Reduction

  • Preparation: A solution of the ketone intermediate (1.0 eq) in anhydrous THF or methanol is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reducing Agent: A solution of L-Selectride® (1.2 eq, 1.0 M in THF) is added dropwise to the cooled ketone solution over 15 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol.

Protocol 2: Wittig Olefination to Introduce the Isopropenyl Group

  • Ylide Preparation: To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour.

  • Reaction with Ketone: The solution of the ylide is cooled to -78 °C, and a solution of the ketone precursor (1.0 eq) in anhydrous THF is added dropwise.

  • Warming and Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours. The reaction is monitored by TLC.

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether (3 x 25 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The residue is purified by column chromatography on silica gel to yield the isopropenyl-containing product.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for key steps in a synthetic route towards a lubimin-like molecule, based on typical yields for such transformations.

Step Reaction Reagents Typical Yield (%) Reaction Time (h)
1SpirocyclizationLDA, THF60-754-6
2Ketone ReductionL-Selectride®, THF85-95 (diastereoselective)2-4
3Hydroxyl ProtectionTBDMSCl, Imidazole, DMF>951-2
4Wittig OlefinationPh₃P=CH₂, THF70-8512-16
5DeprotectionTBAF, THF>901-3

Visualizations

Synthetic_Workflow Start Acyclic Precursor Spiro Spiro[4.5]decanone Intermediate Start->Spiro Intramolecular Aldol / Robinson Annulation Reduced Stereocontrolled Alcohol Spiro->Reduced Stereoselective Reduction Protected Protected Alcohol Reduced->Protected Hydroxyl Protection Final_Ketone Final Ketone Precursor Protected->Final_Ketone Further Functionalization Target Lubimin/Oxylubimin Analog Final_Ketone->Target Wittig Olefination & Deprotection

Caption: A generalized synthetic workflow for lubimin-like molecules.

Troubleshooting_Logic Low_Yield Low Yield in Key Step Incomplete_Rxn Incomplete Reaction Low_Yield->Incomplete_Rxn Side_Products Side Products Low_Yield->Side_Products Poor_Stereo Poor Stereoselectivity Wrong_Diastereomer Wrong Diastereomer Formed Poor_Stereo->Wrong_Diastereomer Non_Selective_Reagent Non-Selective Reagent Poor_Stereo->Non_Selective_Reagent Sol1 Solution 1 Incomplete_Rxn->Sol1 Optimize Conditions (Temp, Time, Conc.) Sol2 Solution 2 Side_Products->Sol2 Protecting Groups / Regioselective Reagents Sol3 Solution 3 Wrong_Diastereomer->Sol3 Change Reagent / Use Directing Group Sol4 Solution 4 Non_Selective_Reagent->Sol4 Screen Sterically Hindered Reagents

Caption: Troubleshooting logic for common synthetic challenges.

References

Validation & Comparative

A Comparative Guide to the Antifungal Activities of 15-Dihydroepioxylubimin and Lubimin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal properties of two sesquiterpenoid phytoalexins, 15-Dihydroepioxylubimin and lubimin. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or stress.[1][2] Both this compound and lubimin belong to a class of compounds known for their role in plant defense.

Lubimin: A Phytoalexin with Antifungal Properties

Lubimin is a sesquiterpenoid phytoalexin produced by plants in the Solanaceae family, such as potato and tomato, in response to microbial infection.[1] Its role in plant defense is to inhibit the growth of invading fungal and bacterial pathogens. The effective doses for phytoalexins to exhibit fungitoxicity generally fall within the range of 10⁻⁵ to 10⁻⁴ M.[1] The antifungal activity of phytoalexins can manifest as the inhibition of germ-tube elongation, and radial or dry weight mycelial growth.[1] The proposed mechanism for many antifungal agents involves the disruption of the fungal cell membrane's integrity, often by interfering with the synthesis of essential components like ergosterol.[3][4]

Quantitative Comparison of Antifungal Activity

A direct quantitative comparison of the antifungal activity of this compound and lubimin would require experimental data, typically in the form of Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] Without available data for this compound, a comparative table cannot be constructed at this time.

Researchers seeking to perform this comparison would need to conduct antifungal susceptibility testing against a panel of relevant fungal pathogens.

Experimental Protocols

To facilitate further research, a detailed methodology for a standardized antifungal susceptibility test is provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the quantitative susceptibility of a fungal isolate to an antifungal agent.

1. Preparation of Fungal Inoculum:

  • Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulating colonies.

  • A suspension of fungal conidia (spores) is prepared in sterile saline or a suitable buffer.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • The standardized suspension is then further diluted in a culture medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • Stock solutions of this compound and lubimin are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of two-fold dilutions of each compound are prepared in a 96-well microtiter plate using the broth medium. This creates a concentration gradient of the compounds across the plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • Control wells are included: a growth control (fungal inoculum in broth without any antifungal agent) and a sterility control (broth only).

  • The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

  • After incubation, the plate is visually inspected or read with a microplate reader to assess fungal growth.

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

Below is a diagram illustrating the workflow for this experimental protocol.

MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_fungus Prepare Fungal Inoculum (Adjust to 0.5 McFarland) inoculate Inoculate Microtiter Plate Wells prep_fungus->inoculate Standardized Inoculum prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate Compound Dilutions incubate Incubate Plate (e.g., 35°C for 24-72h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC Value (Lowest concentration with no growth) read_results->determine_mic final_report final_report determine_mic->final_report Final MIC Report

Workflow for MIC determination.

References

Validating the Antimicrobial Spectrum of Sesquiterpenoid Phytoalexins: A Comparative Guide to Rishitin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for the antimicrobial spectrum of 15-Dihydroepioxylubimin did not yield specific quantitative data. As a representative of the vetispirane sesquiterpenoid class of phytoalexins from the Solanaceae family, this guide will focus on the well-documented antimicrobial activities of a related compound, Rishitin . This guide is intended for researchers, scientists, and drug development professionals to provide a comparative framework for evaluating the antimicrobial potential of this class of compounds.

Introduction to Rishitin

Rishitin is a sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potatoes and tomatoes, in response to microbial infection. It is a key component of the plant's natural defense mechanism. Its antimicrobial properties have been studied against a range of plant and human pathogens.

Comparative Antimicrobial Spectrum

The following table summarizes the antimicrobial activity of Rishitin against various microorganisms and provides a comparison with commonly used antimicrobial agents, Ciprofloxacin (antibacterial) and Fluconazole (antifungal).

Table 1: Minimum Inhibitory Concentration (MIC) Data

ClassCompoundOrganismTypeMIC (µg/mL)
Sesquiterpenoid Phytoalexin RishitinPhytophthora infestansOomycete~222 (10⁻³ M)[1][2]
Erwinia atrosepticaGram-negative BacteriaReportedly active, specific MIC not available
Fluoroquinolone Antibiotic CiprofloxacinStaphylococcus aureusGram-positive Bacteria0.32 - 0.59[3]
Streptococcus pneumoniaeGram-positive Bacteria0.5 - 4[3]
Escherichia coliGram-negative Bacteria~0.19[4][5]
Pseudomonas aeruginosaGram-negative Bacteria~0.19[4][5]
Triazole Antifungal FluconazoleCandida albicansFungus (Yeast)≤ 0.5[6][7]
Candida glabrataFungus (Yeast)32[6]
Candida kruseiFungus (Yeast)≥ 64[6]

Experimental Protocols

Detailed methodologies for determining the antimicrobial spectrum are crucial for reproducible research. Below are standard protocols for the Minimum Inhibitory Concentration (MIC) assay and the Disk Diffusion Assay.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Materials:

  • Test compound (e.g., Rishitin)

  • Microorganism culture

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum:

    • Aseptically pick several colonies of the microorganism from a fresh agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well containing the test compound dilutions.

    • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that shows no turbidity (visible growth).[8]

    • Alternatively, the optical density can be read using a microplate reader.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of a bacterium to an antimicrobial agent.

Materials:

  • Test compound (e.g., Rishitin)

  • Bacterial culture

  • Sterile filter paper disks (6 mm diameter)

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Using a sterile swab, uniformly streak the inoculum over the entire surface of the agar plate to create a lawn of bacteria.

  • Application of Test Compound:

    • Impregnate sterile filter paper disks with a known concentration of the test compound.

    • Allow the disks to dry under aseptic conditions.

  • Incubation:

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at Optimal Conditions C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Disk_Diffusion_Workflow cluster_prep_dd Preparation cluster_assay_dd Assay cluster_results_dd Results A_dd Prepare Bacterial Lawn on Agar Plate C_dd Place Disks on Inoculated Agar A_dd->C_dd B_dd Impregnate Filter Disks with Test Compound B_dd->C_dd D_dd Incubate at 37°C for 18-24h C_dd->D_dd E_dd Measure Zone of Inhibition (mm) D_dd->E_dd F_dd Determine Susceptibility E_dd->F_dd

Caption: Workflow for the Disk Diffusion Assay.

References

15-Dihydroepioxylubimin as a Biomarker for Plant Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "15-Dihydroepioxylubimin" did not yield specific results in the context of plant stress biomarkers. This suggests that it may be a novel or less-studied compound. However, its root name, "lubimin," identifies it as a member of the phytoalexin family, a class of antimicrobial compounds produced by plants under stress. This guide will therefore focus on lubimin as a representative phytoalexin and compare its utility as a plant stress biomarker against other major classes of biomarkers.

Phytoalexins, such as lubimin and its derivatives, are secondary metabolites synthesized by plants in response to pathogen attack or abiotic stress. Their presence and concentration can serve as an indicator of the plant's defense activation. This guide provides a comparative overview of phytoalexins and other key plant stress biomarkers, including hormones, proteins, and small RNAs, to assist researchers, scientists, and drug development professionals in selecting the most appropriate biomarkers for their studies.

Comparison of Plant Stress Biomarkers

The selection of a suitable biomarker depends on the specific research question, the type of stress, and the plant species. The following table summarizes the key characteristics of major plant stress biomarker classes.

Biomarker ClassExamplesMode of ActionAdvantagesDisadvantages
Phytoalexins Lubimin, Rishitin, Camalexin, ResveratrolAntimicrobial compounds that inhibit pathogen growth and are involved in defense signaling.Directly indicative of a defense response to biotic stress. Can be highly specific to certain plant-pathogen interactions.May not be induced by all types of abiotic stress. Their diversity across plant species can make universal detection methods challenging.
Hormones Abscisic Acid (ABA), Salicylic Acid (SA), Jasmonic Acid (JA)Central regulators of plant stress responses, mediating a wide range of physiological and molecular changes.Broadly responsive to a wide range of biotic and abiotic stresses. Well-characterized signaling pathways.Can be influenced by developmental stages and other environmental factors, potentially leading to a lack of specificity.
Proteins Dehydrins, Heat Shock Proteins (HSPs), Pathogenesis-Related (PR) ProteinsProtect cellular structures from damage, assist in protein folding, and directly inhibit pathogens.Can indicate specific types of stress (e.g., HSPs for heat stress). Abundance can be directly correlated with stress intensity.Post-translational modifications can affect activity, which is not always captured by simple quantification.
Small RNAs microRNAs (miRNAs), small interfering RNAs (siRNAs)Regulate gene expression at the post-transcriptional level, fine-tuning the stress response.Highly specific and can provide insights into the regulatory networks of stress responses. Potential for early detection.Technically challenging to detect and quantify accurately. Their function is still being elucidated for many stress conditions.

Experimental Protocols

Accurate and reproducible quantification of biomarkers is crucial for their effective use. Below are generalized methodologies for the detection of the discussed biomarker classes.

Quantification of Phytoalexins (e.g., Lubimin)
  • Extraction: Plant tissue is homogenized in an organic solvent (e.g., methanol or ethanol).

  • Purification: The extract is partitioned against a non-polar solvent (e.g., hexane) to remove lipids. Further purification can be achieved using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

  • Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector is commonly used for the separation and quantification of specific phytoalexins.

Quantification of Plant Hormones (e.g., Abscisic Acid)
  • Extraction: Plant tissue is frozen in liquid nitrogen and ground to a fine powder. Hormones are extracted using an acidic solvent mixture (e.g., isopropanol/water/acetic acid).

  • Purification: The extract is passed through a C18 SPE cartridge to remove interfering compounds.

  • Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of plant hormones.

Detection of Stress-Related Proteins (e.g., Dehydrins)
  • Protein Extraction: Total protein is extracted from plant tissue using a suitable buffer.

  • Quantification: The total protein concentration is determined using a colorimetric assay (e.g., Bradford or BCA assay).

  • Immunoblotting (Western Blot): Specific proteins are detected using antibodies raised against the protein of interest. The signal intensity on the blot can be quantified to estimate the relative abundance of the protein.

Analysis of Small RNAs
  • RNA Extraction: Total RNA, including small RNAs, is extracted from plant tissue using a specialized kit.

  • Small RNA Sequencing (sRNA-seq): This high-throughput sequencing method allows for the discovery and quantification of known and novel small RNAs.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific small RNAs can be validated and quantified using stem-loop qRT-PCR.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding and planning research.

Plant_Stress_Response_Pathway cluster_stress Stress Perception cluster_signaling Signal Transduction cluster_response Cellular Response Stress Signal Stress Signal Receptors Receptors Stress Signal->Receptors Second Messengers (Ca2+, ROS) Second Messengers (Ca2+, ROS) Receptors->Second Messengers (Ca2+, ROS) Kinase Cascades Kinase Cascades Second Messengers (Ca2+, ROS)->Kinase Cascades Hormone Signaling (ABA, JA, SA) Hormone Signaling (ABA, JA, SA) Kinase Cascades->Hormone Signaling (ABA, JA, SA) Transcription Factors Transcription Factors Hormone Signaling (ABA, JA, SA)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Protein Synthesis (HSPs, PR-proteins) Protein Synthesis (HSPs, PR-proteins) Gene Expression->Protein Synthesis (HSPs, PR-proteins) Metabolite Production (Phytoalexins) Metabolite Production (Phytoalexins) Gene Expression->Metabolite Production (Phytoalexins) Physiological Adaptation Physiological Adaptation Protein Synthesis (HSPs, PR-proteins)->Physiological Adaptation Metabolite Production (Phytoalexins)->Physiological Adaptation Biomarker_Analysis_Workflow cluster_extraction Extraction Methods cluster_quantification Quantification Techniques Plant Tissue Collection Plant Tissue Collection Extraction Extraction Plant Tissue Collection->Extraction Purification Purification Extraction->Purification Solvent Extraction (Metabolites, Hormones) Solvent Extraction (Metabolites, Hormones) Extraction->Solvent Extraction (Metabolites, Hormones) Buffer Extraction (Proteins) Buffer Extraction (Proteins) Extraction->Buffer Extraction (Proteins) Kit-based Extraction (RNA) Kit-based Extraction (RNA) Extraction->Kit-based Extraction (RNA) Quantification Quantification Purification->Quantification Data Analysis Data Analysis Quantification->Data Analysis LC-MS/MS LC-MS/MS Quantification->LC-MS/MS HPLC HPLC Quantification->HPLC Western Blot Western Blot Quantification->Western Blot qRT-PCR qRT-PCR Quantification->qRT-PCR sRNA-seq sRNA-seq Quantification->sRNA-seq

A Comparative Analysis of Sesquiterpenoid Phytoalexins: Unveiling Their Defensive Prowess

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on sesquiterpenoid phytoalexins has been published, offering researchers, scientists, and drug development professionals an in-depth analysis of these crucial plant defense compounds. The guide provides a detailed examination of their biological activities, supported by quantitative experimental data, and outlines the intricate signaling pathways governing their production.

Sesquiterpenoid phytoalexins are a diverse class of secondary metabolites produced by plants in response to pathogen attack or environmental stress. These compounds exhibit a broad spectrum of antimicrobial and anticancer activities, making them a focal point of research for the development of new therapeutic agents and disease-resistant crops. This guide aims to provide a clear and objective comparison of the performance of various sesquiterpenoid phytoalexins, facilitating informed decisions in research and development.

Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of several prominent sesquiterpenoid phytoalexins against various pathogens and cancer cell lines. The data is presented as half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), or minimum inhibitory concentration (MIC), providing a quantitative basis for comparison.

Table 1: Antifungal Activity of Sesquiterpenoid Phytoalexins

PhytoalexinFungal PathogenActivity (µg/mL)Reference
Eudesmane-type Sesquiterpenoid (Compound 1) Phytophthora nicotianaeEC50: 12.56[1]
Fusarium oxysporumEC50: 51.29[1]
Gloeosporium fructigenumEC50: 47.86[1]
Pertyolide B Colletotrichum fragariaeMIC: 6.6[2]
Fusarium oxysporumMIC: 6.6[2]
Compound 1 (from Aspergillus alabamensis) Fusarium oxysporumMIC: 50[3]
Leptosphin B Bacillus cereusMIC: 12.5[4]

Table 2: Cytotoxic Activity of Sesquiterpenoid Phytoalexins against Cancer Cell Lines

PhytoalexinCancer Cell LineActivity (µM)Reference
Gossypol T47D (Breast Cancer)IC50: ~2.5[5]
SiHa (Cervical Cancer)IC50: ~10[5]
Momordin Ic HCT-116 (Colon Cancer)IC50: < 10[6]
Calenduloside E HCT-116 (Colon Cancer)IC50: ~15[6]

Experimental Protocols

A detailed methodology for a common assay used to determine the antifungal activity of phytoalexins is provided below.

Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is a generalized procedure based on established methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[7][8][9][10]

1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) and incubate under optimal conditions to obtain a fresh, sporulating culture. b. Harvest the fungal spores or conidia by flooding the agar surface with a sterile saline solution (0.85% NaCl) containing a wetting agent (e.g., 0.05% Tween 80). c. Gently scrape the surface with a sterile loop to dislodge the spores. d. Transfer the resulting suspension to a sterile tube and vortex to ensure a homogenous mixture. e. Adjust the spore concentration to a final density of approximately 1-5 x 10^4 colony-forming units (CFU)/mL using a hemocytometer or by spectrophotometric analysis.

2. Preparation of Phytoalexin Solutions: a. Prepare a stock solution of the sesquiterpenoid phytoalexin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration. b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the diluted phytoalexin, as well as to positive (no phytoalexin) and negative (no inoculum) control wells. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is determined as the lowest concentration of the phytoalexin that causes complete visual inhibition of fungal growth. b. For a more quantitative assessment, a growth indicator such as resazurin can be added to the wells, and the color change can be observed or measured spectrophotometrically.[7] The MIC is the lowest concentration that prevents the color change.

Signaling Pathways and Experimental Workflow

The production of sesquiterpenoid phytoalexins is tightly regulated by a complex network of signaling pathways, often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). The jasmonic acid (JA) and ethylene (ET) signaling pathways play a central and often synergistic role in activating the expression of genes involved in phytoalexin biosynthesis.

G cluster_perception Elicitor Perception cluster_signaling Signal Transduction cluster_hormone Hormone Signaling cluster_response Cellular Response Elicitor Elicitor Receptor Receptor Elicitor->Receptor ROS_Burst ROS Burst Receptor->ROS_Burst Ca_Influx Ca2+ Influx Receptor->Ca_Influx MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade Ca_Influx->MAPK_Cascade JA_Biosynthesis JA Biosynthesis MAPK_Cascade->JA_Biosynthesis ET_Biosynthesis ET Biosynthesis MAPK_Cascade->ET_Biosynthesis JA_Signaling JA Signaling JA_Biosynthesis->JA_Signaling ET_Signaling ET Signaling ET_Biosynthesis->ET_Signaling Transcription_Factors Activation of Transcription Factors (e.g., ERF, MYC) JA_Signaling->Transcription_Factors ET_Signaling->Transcription_Factors Biosynthesis_Genes Upregulation of Biosynthesis Genes (e.g., HMGR, Sesquiterpene Synthase) Transcription_Factors->Biosynthesis_Genes Phytoalexin_Accumulation Sesquiterpenoid Phytoalexin Accumulation Biosynthesis_Genes->Phytoalexin_Accumulation

Caption: Elicitor-induced signaling pathway for sesquiterpenoid phytoalexin biosynthesis.

The following diagram illustrates a typical workflow for the comparative analysis of sesquiterpenoid phytoalexins.

G Start Start Phytoalexin_Selection Selection of Sesquiterpenoid Phytoalexins for Comparison Start->Phytoalexin_Selection Assay_Selection Selection of Biological Assays (e.g., Antifungal, Cytotoxicity) Phytoalexin_Selection->Assay_Selection Protocol_Development Development of Standardized Experimental Protocols Assay_Selection->Protocol_Development Experimentation Execution of Biological Assays Protocol_Development->Experimentation Data_Collection Collection of Quantitative Data (e.g., IC50, MIC) Experimentation->Data_Collection Data_Analysis Comparative Data Analysis Data_Collection->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

Caption: Experimental workflow for comparative analysis of sesquiterpenoid phytoalexins.

References

Unveiling the Action of 15-Dihydroepioxylubimin: A Comparative Guide to Sesquiterpenoid Phytoalexins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While the precise mechanism of action for the sesquiterpenoid phytoalexin 15-Dihydroepioxylubimin remains to be fully elucidated, its structural classification places it within a well-studied family of plant defense compounds. This guide provides a comparative analysis of related and extensively researched sesquiterpenoid phytoalexins, namely capsidiol and rishitin, to offer insights into the potential biological activities and signaling pathways associated with this compound. This information is intended for researchers, scientists, and drug development professionals engaged in the study of natural antimicrobial compounds.

Comparative Analysis of Sesquiterpenoid Phytoalexins

To provide a framework for understanding the potential action of this compound, this section details the known mechanisms of action and antimicrobial efficacy of capsidiol and rishitin.

Mechanism of Action

The primary mode of action for many phytoalexins involves the disruption of microbial cell membranes and vital cellular processes.

  • Capsidiol : This phytoalexin has been shown to interact with and disrupt bacterial cell membranes. Specifically, it inhibits the d-lactate-dependent transport of glycine, a crucial process for nutrient uptake in certain bacteria. This suggests that capsidiol's antimicrobial activity, at least in part, stems from its ability to compromise membrane integrity and function.

  • Rishitin : The direct antimicrobial mechanism of rishitin is less clearly defined in the available literature. However, its role in plant defense is well-established. Pathogenic fungi have been observed to detoxify rishitin through hydroxylation, indicating that the unaltered compound is toxic to them. The antifungal activity of rishitin is considered indispensable for its role in plant defense, though the specific cellular targets are not as well characterized as those of capsidiol.

Quantitative Antimicrobial Activity

The following table summarizes the available quantitative data on the antimicrobial and antifungal activities of capsidiol and rishitin. It is important to note that direct comparative studies are limited, and the activity is dependent on the specific pathogen and the experimental conditions.

CompoundPathogenActivity TypeMeasurementConcentration (µg/mL)
Capsidiol Helicobacter pyloriAntibacterialMIC200
Alternaria alternataAntifungalGrowth Reduction50% at 50 µg/mL
Colletotrichum gloeosporioidesAntifungalGrowth InhibitionVisible at 23.6 µg/mL (100 µM)
Rishitin Phytophthora infestansAntifungalZoospore Germination InhibitionComplete at 222.3 µg/mL (1 mM)
Mycelial Growth InhibitionSignificant at 222.3 µg/mL (1 mM)

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Standardized methods are crucial for the accurate assessment of antimicrobial activity. The following outlines a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a phytoalexin using the broth microdilution method.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Phytoalexin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Microorganism inoculum, standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Dilutions: A serial two-fold dilution of the phytoalexin stock solution is prepared in the microtiter plate using the culture broth. This creates a gradient of decreasing phytoalexin concentrations across the wells.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control well (broth and inoculum, no phytoalexin) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and duration) for the specific microorganism.

  • Reading of Results: After incubation, the wells are examined for visible turbidity. The MIC is determined as the lowest concentration of the phytoalexin at which there is no visible growth. Results can be read visually or with a microplate reader by measuring absorbance.

Signaling Pathways and Biosynthesis

The production of phytoalexins in plants is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or endogenous elicitors. This recognition triggers a complex signaling cascade leading to the activation of defense-related genes, including those responsible for phytoalexin biosynthesis.

Elicitor-Induced Signaling Pathway for Phytoalexin Biosynthesis

The following diagram illustrates a generalized signaling pathway leading to the production of sesquiterpenoid phytoalexins like capsidiol and rishitin.

Elicitor_Signaling cluster_perception Cell Surface Perception cluster_transduction Signal Transduction Cascade cluster_hormone Hormone Signaling cluster_regulation Transcriptional Regulation cluster_synthesis Phytoalexin Biosynthesis PAMPs/Elicitors PAMPs/Elicitors Receptor Receptor PAMPs/Elicitors->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade ROS Production ROS Production Receptor->ROS Production Ca2+ Influx Ca2+ Influx Receptor->Ca2+ Influx Jasmonic Acid Jasmonic Acid MAPK Cascade->Jasmonic Acid Ethylene Ethylene MAPK Cascade->Ethylene Transcription Factors Transcription Factors Jasmonic Acid->Transcription Factors Ethylene->Transcription Factors Biosynthesis Genes Biosynthesis Genes Transcription Factors->Biosynthesis Genes Phytoalexins Phytoalexins Biosynthesis Genes->Phytoalexins

Caption: Generalized elicitor-induced signaling pathway for phytoalexin biosynthesis in plants.

Experimental Workflow for Phytoalexin Activity Assessment

The process of identifying and quantifying the antimicrobial activity of a phytoalexin involves a series of well-defined steps, from extraction to activity determination.

Experimental_Workflow Plant Material Plant Material Elicitation Elicitation Plant Material->Elicitation Extraction Extraction Elicitation->Extraction Purification (e.g., HPLC) Purification (e.g., HPLC) Extraction->Purification (e.g., HPLC) Compound Identification (e.g., MS, NMR) Compound Identification (e.g., MS, NMR) Purification (e.g., HPLC)->Compound Identification (e.g., MS, NMR) Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Purification (e.g., HPLC)->Antimicrobial Susceptibility Testing MIC/IC50 Determination MIC/IC50 Determination Antimicrobial Susceptibility Testing->MIC/IC50 Determination

Caption: Standard experimental workflow for assessing the antimicrobial activity of phytoalexins.

A Comparative Guide to the Quantitative Analysis of 15-Dihydroepioxylubimin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 15-Dihydroepioxylubimin, a sesquiterpenoid phytoalexin found in various plant species, particularly within the Solanaceae family. Given the limited direct literature on this compound, this guide draws upon established methods for its closely related precursors and analogous compounds, such as lubimin and rishitin, to provide a robust framework for its quantification.

Introduction to this compound and its Significance

This compound is a stress-induced secondary metabolite in plants, playing a crucial role in defense mechanisms against pathogens. Its biosynthetic pathway is intricately linked to other well-studied phytoalexins like lubimin, making the analytical approaches for these compounds largely transferable. The quantification of this compound is essential for understanding plant-pathogen interactions, developing disease-resistant crops, and exploring its potential pharmacological properties.

Comparison of Analytical Methodologies

The two primary analytical techniques suitable for the quantitative analysis of this compound and related sesquiterpenoids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] The choice between these methods depends on factors such as the volatility and thermal stability of the analyte, the complexity of the plant matrix, and the required sensitivity and selectivity.[3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Derivatization Generally not required for sesquiterpenoids, preserving the native structure of the analyte.Often required to increase the volatility and thermal stability of the analytes, which can add complexity to sample preparation.
Sensitivity High sensitivity, especially when coupled with a mass spectrometry (MS) detector (HPLC-MS).Very high sensitivity and selectivity, particularly useful for identifying and quantifying trace amounts of compounds in complex mixtures.[2]
Selectivity Good selectivity with various detector options (e.g., DAD, MS). MS detectors provide the highest selectivity.Excellent selectivity due to the combination of chromatographic separation and mass fragmentation patterns, which act as a chemical fingerprint.
Instrumentation Widely available in analytical laboratories.Also commonly available, though perhaps slightly less ubiquitous than HPLC systems.
Sample Throughput Can be adapted for high-throughput analysis.Can also be automated for high-throughput screening.
Cost Instrument and operational costs can be substantial, especially for HPLC-MS systems.Instrument and operational costs are also significant, with the mass spectrometer being a major expense.

Experimental Protocols

Below are representative experimental protocols for the extraction and quantitative analysis of sesquiterpenoid phytoalexins from plant tissues, which can be adapted for this compound.

Protocol 1: Extraction of Sesquiterpenoid Phytoalexins from Potato Tubers

This protocol is adapted from methods used for the extraction of lubimin and rishitin from potato tubers.

Materials:

  • Potato tuber tissue

  • Methanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

Procedure:

  • Homogenization: Homogenize fresh or frozen potato tuber tissue (e.g., 10 g) in methanol (e.g., 50 mL).

  • Extraction: Shake or stir the homogenate for a specified period (e.g., 1 hour) at room temperature.

  • Centrifugation: Centrifuge the mixture to pellet the solid plant material.

  • Supernatant Collection: Carefully collect the methanol supernatant.

  • Re-extraction: Re-extract the pellet with a fresh portion of methanol and combine the supernatants.

  • Solvent Evaporation: Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: Resuspend the residue in water and perform a liquid-liquid extraction with ethyl acetate or a mixture of hexane and ethyl acetate.

  • Drying and Final Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or hexane) for analysis by HPLC or GC-MS.

Protocol 2: Quantitative Analysis by GC-MS (Adapted for Sesquiterpenoids)

This protocol is based on established methods for the GC-MS analysis of rishitin.[5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpenoid analysis (e.g., DB-5ms)

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Quantification:

Quantification is typically performed using an internal standard and a calibration curve prepared with an authentic standard of the analyte, if available. If a standard for this compound is not available, semi-quantification can be performed relative to a closely related standard like lubimin.

Protocol 3: Quantitative Analysis by HPLC-MS/MS (Adapted from a Validated Method for Plant Metabolites)

This protocol is a representative example based on validated methods for other metabolites in potato tubers, demonstrating the parameters that should be considered.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS)

  • Reversed-phase C18 column

HPLC-MS/MS Conditions (Example):

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for the analyte and internal standard.

Method Validation Parameters:

A validated method should include the following performance characteristics:

ParameterDescriptionRepresentative Values (for a validated phytoalexin method)
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.> 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.0.1 - 1 µg/mL
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.0.5 - 5 µg/mL
Accuracy (Recovery) The closeness of the measured value to the true value, often expressed as a percentage recovery of a spiked sample.90 - 110%
Precision (RSD%) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.< 15%

Visualizations

Biosynthesis Pathway of Sesquiterpenoid Phytoalexins

Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Vetispiradiene Vetispiradiene FPP->Vetispiradiene Solavetivone Solavetivone Vetispiradiene->Solavetivone Lubimin Lubimin Solavetivone->Lubimin Epioxylubimin Epioxylubimin Lubimin->Epioxylubimin Rishitin Rishitin Lubimin->Rishitin Dihydroepioxylubimin This compound Epioxylubimin->Dihydroepioxylubimin Experimental_Workflow PlantSample Plant Tissue Sample (e.g., Potato Tuber) Extraction Extraction with Organic Solvent (e.g., Methanol) PlantSample->Extraction Purification Purification/Partitioning (e.g., Liquid-Liquid Extraction) Extraction->Purification Analysis Quantitative Analysis (GC-MS or HPLC-MS) Purification->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

References

Unveiling the Antimicrobial Potential of Sesquiterpenoid Phytoalexins: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual frontier. While the specific compound 15-Dihydroepioxylubimin remains largely uncharacterized in publicly available scientific literature, a broader examination of its chemical family—sesquiterpenoid phytoalexins—reveals a rich landscape of bioactive compounds with significant antimicrobial properties. This guide provides a comparative overview of key sesquiterpenoids, their reported biological activities, and the experimental frameworks used to evaluate them, offering a valuable resource for the exploration of this promising class of natural products.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of sesquiterpenoids can be quantified and compared using the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values. These metrics represent the lowest concentration of a compound required to inhibit the visible growth of a microorganism or to kill it, respectively. The following table summarizes the reported antimicrobial activities of several notable sesquiterpenoids against a range of bacterial and fungal pathogens.

CompoundMicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
Polygodial Escherichia coli16 - 648 - 32[1]
Klebsiella pneumoniae3216[1]
Staphylococcus aureus-100[1]
Filamentous Fungi & Oomycetes-8 - 64[1]
Compound 14 (from Aspergillus versicolor) Escherichia coli2.0-[2]
Streptococcus pneumoniae4.0-[2]
Compounds 15 & 16 (from Aspergillus versicolor) Escherichia coli, Edwardsiella tarda, Vibrio harveyi, Vibrio parahaemolyticus≤ 8.0-[2]
Chlojaponol B Botrytis cinerea--[3]
Sclerotinia sclerotiorum--[3]
Cryptomeridiol Staphylococcus aureus--[3]
Essential Oils (from Lannea egregia and Emilia sonchifolia) Various Bacteria & Fungi156 - 625-[4]

Experimental Protocols: A Methodological Overview

The determination of antimicrobial activity for compounds like sesquiterpenoids follows standardized laboratory procedures. The following outlines a typical experimental protocol for determining MIC and MBC values.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is typically determined using a broth microdilution method.

  • Preparation of Microplates: A 96-well microtiter plate is used. Each well is filled with a specific volume of Mueller-Hinton broth (for bacteria) or a suitable broth for fungi.

  • Serial Dilution of the Test Compound: The sesquiterpenoid is dissolved in a suitable solvent and then serially diluted in the broth across the wells of the microplate to obtain a range of concentrations.

  • Inoculation: A standardized suspension of the target microorganism (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained.

  • Subculturing: A small aliquot is taken from the wells that showed no visible growth in the MIC assay.

  • Plating: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • Observation: The MBC or MFC is defined as the lowest concentration of the compound that results in a significant reduction (commonly ≥99.9%) in the number of viable colonies on the agar plate.[5]

Visualizing the Research Workflow

The process of discovering and evaluating novel antimicrobial sesquiterpenoids can be represented as a systematic workflow. The following diagram illustrates the key stages, from the initial extraction from natural sources to the final characterization of their biological activity.

G cluster_0 Isolation & Identification cluster_1 Antimicrobial Activity Screening cluster_2 Data Analysis & Comparison A Plant/Fungal Material Collection B Extraction of Secondary Metabolites A->B C Chromatographic Separation (e.g., HPLC) B->C D Structure Elucidation (e.g., NMR, MS) C->D F MIC Assay (Broth Microdilution) D->F Isolated Compound E Preparation of Microbial Cultures E->F G MBC/MFC Assay F->G H Quantitative Data Collection (MIC, MBC) G->H I Comparison with Alternative Compounds H->I J Structure-Activity Relationship (SAR) Studies I->J

Workflow for Antimicrobial Sesquiterpenoid Discovery.

Concluding Remarks

While this compound itself is not a subject of extensive research, the broader family of sesquiterpenoid phytoalexins offers a promising avenue for the discovery of new antimicrobial agents. Compounds like polygodial and various sesquiterpenoids isolated from fungi have demonstrated potent activity against a range of pathogens. The standardized methodologies for assessing antimicrobial efficacy, such as MIC and MBC assays, provide a robust framework for comparing the performance of these natural products. Future research into the structure-activity relationships of these compounds could further guide the development of novel and effective antimicrobial drugs. The workflow presented here provides a logical framework for the systematic investigation of these valuable natural resources.

References

Statistical Analysis of 15-Dihydroepioxylubimin Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the bioactivity of 15-Dihydroepioxylubimin have revealed a significant gap in publicly available research. At present, there is no specific quantitative data, detailed experimental protocols, or elucidated signaling pathways for this particular compound in peer-reviewed scientific literature.

While the chemical structure of this compound is known, comprehensive studies detailing its biological effects, such as cytotoxic, antimicrobial, or anti-inflammatory activities, are not currently accessible. This lack of information prevents a direct comparative analysis of its bioactivity against other alternative compounds.

This guide, therefore, serves to outline the standard methodologies and theoretical frameworks that would be employed in the statistical analysis and comparison of a novel compound like this compound, should the experimental data become available.

Hypothetical Experimental Workflow for Bioactivity Screening

To assess the biological activity of a compound like this compound, a tiered experimental approach is typically undertaken. This workflow is designed to first identify any biological effect and then to characterize its potency and mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition (this compound) B High-Throughput Screening (HTS) (e.g., Cell Viability Assays) A->B C Hit Identification (Active vs. Inactive) B->C D Dose-Response Assays (IC50/EC50 Determination) C->D E Comparative Analysis (vs. Known Active Compounds) D->E F Target Identification Assays E->F G Signaling Pathway Analysis (e.g., Western Blot, RT-qPCR) F->G H In Vivo Model Testing G->H

Caption: A generalized workflow for the bioactivity screening and characterization of a novel compound.

Data Presentation for Comparative Analysis

Should bioactivity data for this compound become available, it would be crucial to present it in a structured format for clear comparison with alternative compounds. The following tables exemplify how such data would be organized.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Analogs against Cancer Cell Lines

CompoundCell Line A (IC50 in µM)Cell Line B (IC50 in µM)Cell Line C (IC50 in µM)
This compoundData Not AvailableData Not AvailableData Not Available
Alternative 1Value ± SDValue ± SDValue ± SD
Alternative 2Value ± SDValue ± SDValue ± SD
Positive ControlValue ± SDValue ± SDValue ± SD

Table 2: Comparative Antimicrobial Activity (MIC) of this compound

CompoundGram-positive Bacteria (MIC in µg/mL)Gram-negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)
This compoundData Not AvailableData Not AvailableData Not Available
Alternative 1Value ± SDValue ± SDValue ± SD
Alternative 2Value ± SDValue ± SDValue ± SD
Positive ControlValue ± SDValue ± SDValue ± SD

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. Below are standard protocols that would be necessary to generate the data for the tables above.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of this compound and control antibiotics in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Hypothetical Signaling Pathway

If future research were to identify a mechanism of action for this compound, a signaling pathway diagram would be constructed to visualize the molecular interactions. For instance, if it were found to induce apoptosis through the intrinsic pathway, the diagram might look as follows:

G A This compound B Mitochondrial Stress A->B Induces C Cytochrome c Release B->C Leads to D Apaf-1 Activation C->D E Caspase-9 Activation D->E Forms Apoptosome F Caspase-3 Activation E->F Cleaves & Activates G Apoptosis F->G Executes

Caption: A hypothetical signaling pathway for apoptosis induction by this compound.

While a comprehensive statistical analysis and comparison of this compound's bioactivity is not currently possible due to the absence of published data, this guide provides a framework for how such an analysis should be conducted. Researchers are encouraged to investigate the biological properties of this compound to fill the existing knowledge gap. Future studies should focus on systematic screening to identify its biological targets and subsequent mechanistic studies to elucidate its mode of action. The generation of such data will be invaluable for the drug development community and will enable a thorough comparative evaluation of this compound.

Safety Operating Guide

Navigating the Safe Disposal of 15-Dihydroepioxylubimin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for 15-Dihydroepioxylubimin, a sesquiterpenoid used in research. Due to the limited availability of specific degradation or neutralization protocols for this compound, the following procedures are based on general best practices for the disposal of hazardous research chemicals.

It is imperative to consult and adhere to your institution's specific safety guidelines and local regulations for hazardous waste disposal, as these may vary.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is provided below. This information is essential for a comprehensive understanding of the compound's characteristics.

PropertyValueSource
Molecular Formula C₁₅H₂₆O₃[1]
Molecular Weight 254.4 g/mol [1]
Boiling Point 386.7 ± 42.0 °C (Predicted)
Density 1.10 ± 0.1 g/cm³ (Predicted)
pKa 14.50 ± 0.70 (Predicted)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Desiccate at -20°C
Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. The acute and delayed symptoms and effects of this substance are not fully known. Therefore, stringent safety measures are required during handling and disposal.

Personal Protective Equipment (PPE) to be worn:

  • Lab coat

  • Nitrile gloves

  • Protective eyewear (safety glasses or goggles)

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal start This compound Waste solid_waste Solid Waste (e.g., powder, contaminated items) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste empty_container Empty Container start->empty_container collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed, Compatible Hazardous Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container hw_disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service collect_solid->hw_disposal collect_liquid->hw_disposal collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) rinse_container->dispose_container collect_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

The following protocols are based on general guidelines for the disposal of solid and liquid hazardous chemical waste in a laboratory setting.

Disposal of Solid this compound Waste

This category includes the pure compound, as well as any contaminated items such as weighing paper, gloves, and pipette tips.

Experimental Protocol:

  • Segregation: Do not mix solid this compound waste with other types of waste.

  • Containment: Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Keep the hazardous waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory.

  • Disposal: Once the container is full, arrange for its collection by your institution's environmental health and safety (EHS) department or a certified hazardous waste disposal company.

Disposal of Liquid Waste Containing this compound

This includes any solutions containing the compound.

Experimental Protocol:

  • Segregation: Do not dispose of liquid waste containing this compound down the drain. Collect it separately from other liquid waste streams unless they are compatible.

  • Containment: Pour the liquid waste into a designated, leak-proof, and compatible hazardous waste container. The original reagent bottle can be a suitable container.

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s) used.

  • Storage: Keep the container tightly sealed and store it in a secondary containment tray to prevent spills.

  • Disposal: When the container is full, contact your institution's EHS department for pickup and disposal.

Disposal of Empty this compound Containers

Empty containers must be decontaminated before being discarded as regular waste.

Experimental Protocol:

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve this compound (e.g., acetone, ethyl acetate).

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Container Disposal: Once triple-rinsed, the container can be considered decontaminated. Deface or remove the original label and dispose of the container in the appropriate recycling or trash bin, in accordance with your institution's policies.

References

Personal protective equipment for handling 15-Dihydroepioxylubimin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 15-Dihydroepioxylubimin, a sesquiterpenoid compound. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or inhaled. Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or punctures before use. Change gloves frequently, especially if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards.
Respiratory Protection Fume hoodAll handling of this compound, especially in powdered form, must be conducted in a certified chemical fume hood.
RespiratorFor situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (P100) is required.
Body Protection Laboratory coatA buttoned, long-sleeved laboratory coat must be worn at all times.
Closed-toe shoesShoes must fully cover the feet.

Operational Plan: Preparation of a Stock Solution

This section provides a step-by-step protocol for the preparation of a stock solution of this compound. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The following protocol uses DMSO as the solvent.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes with filtered tips.

    • Label the microcentrifuge tube with the compound name, concentration, solvent, date, and your initials.

  • Weighing the Compound:

    • Tare a clean, empty microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound into the tared tube. For a 1 mL stock solution of 10 mM, the required mass is 2.54 mg (Molecular Weight = 254.37 g/mol ).

  • Dissolution:

    • Inside the chemical fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 1 mL stock solution, add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage:

    • Store the stock solution at -20°C in a clearly labeled, sealed container.

operational_workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_storage Storage prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Label Tube prep3->prep4 weigh2 Weigh Compound prep4->weigh2 Proceed to Weighing weigh1 Tare Tube weigh1->weigh2 diss1 Add Solvent weigh2->diss1 Proceed to Dissolution diss2 Vortex to Dissolve diss1->diss2 store1 Store at -20°C diss2->store1 Proceed to Storage

Operational workflow for preparing a stock solution.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • The container should be stored in a secondary containment bin.

  • Solid Waste:

    • All contaminated solid waste, including gloves, pipette tips, and empty vials, must be collected in a designated hazardous waste bag.

    • The bag must be sealed and placed in a labeled hazardous waste container.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected as hazardous liquid waste.

    • After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

disposal_plan cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway liquid_waste Liquid Waste hazardous_liquid Hazardous Liquid Waste Container liquid_waste->hazardous_liquid solid_waste Solid Waste hazardous_solid Hazardous Solid Waste Container solid_waste->hazardous_solid empty_containers Empty Containers triple_rinse Triple Rinse with Solvent empty_containers->triple_rinse rinsate_collection Collect Rinsate as Hazardous Liquid Waste triple_rinse->rinsate_collection defaced_container Deface Label triple_rinse->defaced_container rinsate_collection->hazardous_liquid regular_waste Regular Lab Waste defaced_container->regular_waste

Disposal plan for this compound waste.

Decontamination and Emergency Response

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the spill zone.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your laboratory supervisor and the institutional safety office.

  • Decontaminate:

    • For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.

    • Cover the spill with an absorbent material.

    • Gently apply a decontamination solution (see Table 2) to the absorbent material and the surrounding area, working from the outside in.

    • Allow sufficient contact time for the decontaminant to be effective.

    • Collect all contaminated materials in a hazardous waste bag.

    • Wipe the area with soap and water.

Table 2: Decontamination Procedures for Various Surfaces

SurfaceDecontamination AgentProcedure
Glassware 1. Acetone or Ethanol2. Soap and Water1. Rinse with the solvent to dissolve the compound.2. Wash thoroughly with soap and water.
Stainless Steel 1. Acetone or Ethanol2. Soap and Water1. Wipe the surface with a solvent-dampened cloth.2. Clean with soap and water.
Plastic 1. 70% Ethanol2. Soap and Water1. Wipe the surface with a 70% ethanol-dampened cloth.2. Clean with soap and water. (Note: Test a small area first to ensure compatibility).
Floors/Benchtops 1. Absorbent Material2. Soap and Water1. Cover the spill with absorbent material.2. After removing the absorbent material, scrub the area with soap and water.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

For all exposures, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.